2-Methyl-1-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDYGICHBLYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166274 | |
| Record name | 2-Methyl-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-96-8 | |
| Record name | 2-Methyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-1-naphthoic Acid from 2-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for producing 2-methyl-1-naphthoic acid from the readily available starting material, 2-methylnaphthalene. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data to support the described methodologies.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Its rigid naphthalene core, substituted with both a methyl and a carboxylic acid group, offers a unique scaffold for creating structurally complex molecules with specific biological activities or material properties. The synthesis of this compound from 2-methylnaphthalene is a key process for its accessibility in research and development.
This guide focuses on a robust and widely applicable two-step synthetic pathway. This approach circumvents the challenge of direct C-H functionalization at the sterically hindered 1-position of 2-methylnaphthalene by first introducing a handle for subsequent carboxylation.
Synthetic Strategy Overview
The direct carboxylation of 2-methylnaphthalene is challenging due to the preferential reactivity of other positions on the naphthalene ring. Therefore, a two-step approach is the most effective strategy:
-
Regioselective Bromination: The first step involves the selective introduction of a bromine atom at the 1-position of 2-methylnaphthalene. This is achieved through electrophilic aromatic substitution. The methyl group at the 2-position directs the incoming electrophile (bromine) primarily to the adjacent, electronically activated 1-position.
-
Grignard Carboxylation: The resulting 1-bromo-2-methylnaphthalene is then converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate is a powerful nucleophile that readily attacks carbon dioxide. Subsequent acidification yields the desired this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reactant(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 1. Bromination | 2-Methylnaphthalene | Bromine (Br₂) | Carbon Tetrachloride | 75-80 | 12-15 | 72-75 |
| 2. Grignard Carboxylation | 1-Bromo-2-methylnaphthalene, Magnesium turnings | Carbon Dioxide (dry ice) | Anhydrous Ether | -78 to 25 | 2-3 | 68-70 |
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-Bromo-2-methylnaphthalene
This protocol is adapted from established procedures for the bromination of naphthalene derivatives.
Materials:
-
2-Methylnaphthalene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium hydroxide (NaOH), powdered or pellets
-
Three-neck round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-methylnaphthalene (1.0 mol) in anhydrous carbon tetrachloride (250 mL).
-
Bromine Addition: Gently heat the mixture to reflux. Slowly add bromine (1.1 mol) from the dropping funnel over several hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. Hydrogen bromide gas will evolve and should be directed to a suitable trap.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 6 hours, or until the evolution of hydrogen bromide ceases.
-
Work-up: Cool the reaction mixture to room temperature. Distill off the carbon tetrachloride under reduced pressure. To the residue, add powdered sodium hydroxide (20-30 g) and stir at 90-100 °C for 4 hours to neutralize any remaining acidic byproducts.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction corresponding to 1-bromo-2-methylnaphthalene.
Step 2: Synthesis of this compound via Grignard Reaction
This protocol is a standard procedure for the carboxylation of aryl halides using a Grignard reagent.
Materials:
-
1-Bromo-2-methylnaphthalene
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Sulfuric acid (H₂SO₄), 50% solution
-
Toluene
-
Three-neck round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.0 gram atom equivalent) in a dry three-neck flask equipped with a stirrer, reflux condenser, and a dropping funnel, all under an inert atmosphere.
-
Add a small amount of anhydrous ether to cover the magnesium. Add a single crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromo-2-methylnaphthalene (0.93 mol) in anhydrous ether (500 mL) and add it dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by the disappearance of the iodine color and gentle boiling of the ether. Maintain a steady reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath to approximately -5 °C.
-
Carefully add crushed dry ice (an excess) in small portions to the vigorously stirred solution. The reaction is exothermic, and the temperature should be maintained below 0 °C.
-
Continue stirring until all the dry ice has sublimed and the reaction mixture has warmed to room temperature.
-
-
Work-up and Purification:
-
Slowly and carefully add 50% sulfuric acid to the reaction mixture with cooling to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Wash the alkaline extract with ether to remove any non-acidic impurities.
-
Acidify the alkaline solution with sulfuric acid to precipitate the crude this compound.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as toluene to obtain pure this compound.[1]
-
Characterization of this compound
The final product can be characterized using standard analytical techniques:
-
Melting Point: 123-127 °C.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a sharp absorption for the C=O stretch (around 1700 cm⁻¹).
Conclusion
The two-step synthesis of this compound from 2-methylnaphthalene via bromination followed by Grignard carboxylation is a reliable and effective method for obtaining this valuable synthetic intermediate. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions, particularly the maintenance of anhydrous conditions during the Grignard reaction, is crucial for achieving high yields and purity.
References
An In-depth Technical Guide to 2-Methyl-1-naphthoic Acid (CAS 1575-96-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used for safety protocols without consulting a verified SDS for this specific compound.
Introduction
2-Methyl-1-naphthoic acid, with the CAS number 1575-96-8, is a naphthalene-based carboxylic acid derivative. Its chemical structure, featuring a methyl group and a carboxylic acid group on the naphthalene core, makes it a subject of interest in organic synthesis and potentially in the development of new chemical entities for pharmaceutical applications. The strategic placement of these functional groups influences its chemical reactivity and biological interactions. This guide provides a comprehensive overview of its known properties, safety information, and relevant experimental context.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 123-127 °C (literature value) | [1] |
| Assay | 97% | [1] |
| Functional Group | Carboxylic Acid | [1] |
| SMILES String | Cc1ccc2ccccc2c1C(O)=O | [1] |
| InChI | 1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14) | [1] |
| InChI Key | ZSPDYGICHBLYSD-UHFFFAOYSA-N | [1] |
Safety and Handling
| Safety Parameter | Information | Reference(s) |
| GHS Hazard Statements (Predicted) | Based on related compounds like 6-Methoxy-2-naphthoic acid and 1-Hydroxy-2-naphthoic acid, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [2][3][4] |
| Precautionary Statements (Predicted) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Personal Protective Equipment | Eyeshields, gloves, and a type N95 (US) dust mask are recommended. | |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [5] |
| Toxicological Data (LD50/LC50) | No specific data found for this compound. For the related compound 1-Naphthalenecarboxylic acid, the oral LD50 in mice is 2370 mg/kg. | [5] |
Experimental Protocols
Synthesis of Naphthoic Acids (General Protocol)
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method for the synthesis of naphthoic acids from brominated aromatic compounds via a Suzuki-Miyaura coupling reaction is available. This can be adapted for the synthesis of the target compound.
Reaction:
Bromonaphthalene derivative + Bis(pinacolato)diboron → Naphthaleneboronic acid pinacol ester Naphthaleneboronic acid pinacol ester + CO₂ source → Naphthoic acid
Materials:
-
1-Bromo-2-methylnaphthalene (starting material)
-
Bis(pinacolato)diboron
-
Palladium (10%) on activated carbon
-
Potassium acetate
-
Anhydrous ethanol
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel
Procedure:
-
To a solution of the brominated aromatic compound (1 equivalent) and bis(pinacolato)diboron (1.5 equivalents) in anhydrous ethanol, add 10% palladium-carbon (0.01 equivalents) and potassium acetate (3 equivalents) under an argon atmosphere.[6]
-
Heat the mixture at 60°C with stirring for the required time.[6]
-
Cool the reaction to room temperature and filter the mixture.[6]
-
Concentrate the filtrate under reduced pressure.[6]
-
Extract the residue with dichloromethane.[6]
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.[6]
-
Concentrate the organic layer in vacuo.[6]
-
Purify the product by silica gel flash chromatography.[6]
A detailed protocol for the synthesis of α-naphthoic acid from α-bromonaphthalene and carbon dioxide is also available and could potentially be adapted.[7] This involves the formation of a Grignard reagent from α-bromonaphthalene and magnesium, followed by reaction with carbon dioxide.[7]
References
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-naphthoic Acid, Focusing on its Melting Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2-Methyl-1-naphthoic acid, with a specific focus on its melting point. This document details the experimental procedures for accurate melting point determination, a critical parameter for compound identification and purity assessment in a research and development setting. Furthermore, a representative synthetic protocol for obtaining this compound is provided to give context to sample origins.
Core Physical and Chemical Properties
This compound is a carboxylic acid derivative of methylnaphthalene. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Methylnaphthalene-1-carboxylic acid |
| CAS Number | 1575-96-8 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 123-127 °C (literature value) |
| Appearance | Solid |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the Grignard reaction, which allows for the carboxylation of an appropriate organometallic intermediate. The following protocol is a representative example based on established chemical principles for the synthesis of similar naphthoic acids.[1]
Experimental Protocol: Synthesis via Grignard Reagent
Objective: To synthesize this compound from 1-bromo-2-methylnaphthalene.
Materials:
-
1-Bromo-2-methylnaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Cover the magnesium with anhydrous diethyl ether. A solution of 1-bromo-2-methylnaphthalene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is maintained at a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (2-methyl-1-naphthylmagnesium bromide).
-
Carboxylation: The reaction flask is cooled in an ice-salt bath. The Grignard reagent solution is then slowly poured over a beaker containing an excess of crushed dry ice, with vigorous stirring. The dry ice serves as the source of carbon dioxide.
-
Work-up and Isolation: After the dry ice has sublimated, the resulting solid mass is treated with dilute hydrochloric acid to protonate the carboxylate salt and dissolve any remaining magnesium salts. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent, such as toluene, to yield the final product.
Melting Point Determination: A Critical Quality Attribute
The melting point of a crystalline solid is a key physical property that provides information about its identity and purity. A pure substance typically melts over a narrow temperature range. Impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range of this compound using a standard digital melting point apparatus (e.g., Mel-Temp).
Materials and Equipment:
-
Purified this compound (crystalline solid)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to quickly determine a rough melting range. A fresh sample should be used for the accurate determination.
-
Accurate Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to increase the temperature rapidly to about 15-20 °C below the expected melting point (123-127 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating at the slow rate and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Mixed Melting Point Determination for Identity Confirmation: To confirm the identity of a synthesized batch of this compound, a mixed melting point determination should be performed.
-
An intimate mixture of the synthesized sample and an authentic, pure sample of this compound (in approximately a 1:1 ratio) is prepared by grinding them together.
-
The melting point of this mixture is determined using the same procedure as described above.
-
If the melting point of the mixture is sharp and not depressed compared to the authentic sample, the synthesized compound is confirmed to be identical. A depression or broadening of the melting range indicates the presence of an impurity (i.e., the synthesized compound is not the same as the authentic sample).
-
Visualizing the Experimental Workflow
The logical flow of identifying an unknown solid organic compound, such as a newly synthesized batch of this compound, can be visualized. The following diagram, generated using the DOT language, outlines the key decision points in this process.
References
Spectroscopic Analysis of 2-Methyl-1-naphthoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-naphthoic acid (CAS No. 1575-96-8), a derivative of naphthalene, holds potential interest for various applications in chemical synthesis and drug development.[1] Its structural features, comprising a naphthalene core with methyl and carboxylic acid functional groups, suggest a range of spectroscopic characteristics crucial for its identification, characterization, and quality control. This technical guide provides a summary of the expected spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.
Chemical Structure and Properties
-
Molecular Formula: C₁₂H₁₀O₂[1]
-
Molecular Weight: 186.21 g/mol [1]
-
IUPAC Name: 2-methylnaphthalene-1-carboxylic acid[2]
-
Synonyms: 2-Methylnaphthalene-1-carboxylic acid
Spectroscopic Data Summary
A comprehensive search for experimentally verified spectroscopic data for this compound did not yield a complete and publicly available dataset. While data for isomeric compounds such as 1-naphthoic acid and 2-naphthoic acid are accessible, specific and confirmed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the this compound isomer remains elusive in the reviewed literature.
Commercial suppliers may hold analytical data (NMR, HPLC, LC-MS) for this compound.[3] Researchers are advised to consult with suppliers or perform their own spectroscopic analysis for definitive characterization.
Based on the chemical structure, the following table outlines the expected spectroscopic characteristics.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring, a singlet for the methyl group protons, and a downfield singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the methyl group carbon, and the carboxylic acid carbonyl carbon. The carbonyl carbon would appear at a characteristic downfield chemical shift. |
| IR Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a sharp absorption band around 1700 cm⁻¹ for the C=O stretching of the carbonyl group, and characteristic bands for the aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (186.21). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the naphthalene ring. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of this compound would be dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: Standard pulse sequences would be utilized for both ¹H and ¹³C NMR. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in Hertz (Hz) would be determined from the spectra to elucidate the molecular structure.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample would be introduced into the mass spectrometer, often after separation by a technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), would be used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
-
Data Analysis: The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
While specific, experimentally verified spectroscopic data for this compound is not widely available in the public domain, this guide provides an overview of the expected spectral characteristics and the standard methodologies for their acquisition. For researchers and professionals in drug development, direct analytical characterization of this compound is essential for unambiguous identification and quality assurance. The outlined protocols and expected data serve as a foundational guide for such analytical endeavors.
References
2-Methyl-1-naphthoic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methyl-1-naphthoic Acid in Organic Solvents
Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific quantitative solubility data for this compound in organic solvents was found. This guide, therefore, provides a framework for researchers, including a detailed experimental protocol and theoretical considerations, to determine and understand the solubility of this compound.
Introduction
This compound (C₁₂H₁₀O₂) is a substituted aromatic carboxylic acid.[1][2][3] Its structural features, including the naphthalene core and the carboxylic acid group, make it a valuable intermediate in organic synthesis and a potential building block in the development of novel pharmaceutical agents. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in synthesis, purification, crystallization, and formulation development.
Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of separation and purification processes, and is a key determinant of a drug candidate's bioavailability. This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed experimental protocol for determining solubility and a discussion of the factors that influence it.
Quantitative Solubility Data
As of the latest literature review, specific experimental data on the solubility of this compound in common organic solvents is not publicly available. The following table is provided as a template for researchers to record their own experimentally determined data, facilitating a systematic approach to solvent screening.
| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x₁) |
| Methanol | 298.15 | Data not available | Data not available | Data not available |
| Ethanol | 298.15 | Data not available | Data not available | Data not available |
| Isopropanol | 298.15 | Data not available | Data not available | Data not available |
| Acetone | 298.15 | Data not available | Data not available | Data not available |
| Ethyl Acetate | 298.15 | Data not available | Data not available | Data not available |
| Dichloromethane | 298.15 | Data not available | Data not available | Data not available |
| Toluene | 298.15 | Data not available | Data not available | Data not available |
| Hexane | 298.15 | Data not available | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 298.15 | Data not available | Data not available | Data not available |
Experimental Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis
The following protocol describes a reliable and widely used method for determining the thermodynamic (equilibrium) solubility of a solid compound in a liquid solvent.[4][5][6]
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated liquid phase is determined by evaporating the solvent and weighing the residual solid.
Apparatus and Materials
-
Isothermal shaker or magnetic stirrer with a temperature-controlled bath.
-
Analytical balance (readable to at least 0.1 mg).
-
Glass vials or flasks with airtight screw caps.
-
Calibrated thermometer.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
Pre-weighed glass evaporating dishes or weighing bottles.
-
Drying oven or vacuum oven.
-
Desiccator.
-
This compound (solute).
-
High-purity organic solvents.
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the isothermal shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to avoid premature crystallization. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed evaporating dish.
-
Gravimetric Analysis: Record the exact mass of the saturated solution transferred. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Drying to Constant Weight: Dry the sample until a constant mass is achieved. This is confirmed by cooling the dish in a desiccator and weighing it periodically until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).
Calculations
-
Mass of Solute (m_solute): (Mass of dish + dried residue) - (Mass of empty dish)
-
Mass of Solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dried residue)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
To express solubility in other units, the density of the solvent at the experimental temperature and the molecular weight of this compound (186.21 g/mol ) are required.[1]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the step-by-step workflow for the gravimetric solubility determination method.
Caption: Experimental workflow for gravimetric solubility determination.
Factors Influencing Solubility
The solubility of a solid organic acid is a complex interplay of factors related to the solute, the solvent, and the experimental conditions.
Caption: Key factors influencing the solubility of an organic acid.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its experimental determination. The provided protocol for the isothermal shake-flask method is a robust starting point for any research or development professional. A systematic study of its solubility across a range of organic solvents, guided by the theoretical principles outlined, will be invaluable for unlocking the full potential of this compound in chemical and pharmaceutical applications.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-naphthoic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details a reliable synthetic route via a Grignard reaction, outlines the necessary starting materials, and provides protocols for the characterization of the final product.
Compound Overview
This compound, also known as 2-methylnaphthalene-1-carboxylic acid, is an aromatic carboxylic acid. Its structure, featuring a naphthalene core with a methyl and a carboxylic acid group at the 1 and 2 positions respectively, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1575-96-8 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Melting Point | 123-127 °C | [1] |
| Appearance | Solid | [1] |
Synthesis of this compound
The most effective and regioselective method for the synthesis of this compound is through the Grignard reaction of 1-bromo-2-methylnaphthalene, followed by carboxylation with carbon dioxide.
Synthesis Workflow
The overall synthetic strategy involves two main stages: the bromination of 2-methylnaphthalene to prepare the Grignard precursor, and the subsequent Grignard reaction and carboxylation to yield the target acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-2-methylnaphthalene
This procedure is adapted from standard bromination methods of activated aromatic compounds.
Materials:
-
2-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield 1-bromo-2-methylnaphthalene.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is a general procedure adapted from Organic Syntheses for the formation of carboxylic acids from aryl halides.
Materials:
-
1-Bromo-2-methylnaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-2-methylnaphthalene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the flask containing the Grignard reagent in an ice-salt bath.
-
Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. An excess of dry ice should be used.
-
Continue stirring until the mixture warms to room temperature.
-
-
Work-up:
-
Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
-
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Spectroscopic Analysis Workflow
Caption: Workflow for the characterization of the final product.
Expected Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~8.1-8.3 | Doublet | 1H | Aromatic H (peri to COOH) |
| ~7.8-8.0 | Multiplet | 2H | Aromatic H |
| ~7.4-7.6 | Multiplet | 3H | Aromatic H |
| ~2.5 | Singlet | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~173-175 | -COOH |
| ~135-140 | Aromatic C-CH₃ |
| ~130-135 | Aromatic C (quaternary) |
| ~125-130 | Aromatic C-H |
| ~120-125 | Aromatic C-COOH |
| ~20-25 | -CH₃ |
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1300 | C-O stretch |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 186 | [M]⁺ (Molecular ion) |
| 169 | [M - OH]⁺ |
| 141 | [M - COOH]⁺ |
| 115 | [C₉H₇]⁺ |
Safety Information
-
1-Bromo-2-methylnaphthalene: Irritant. Handle with care, avoiding skin and eye contact.
-
Diethyl ether: Extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Magnesium turnings: Flammable solid.
-
Dry ice: Can cause severe cold burns. Handle with appropriate gloves.
-
Concentrated acids: Corrosive. Handle with appropriate personal protective equipment.
It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
This technical guide has detailed a robust and reliable method for the synthesis of this compound. The two-step process, involving the bromination of 2-methylnaphthalene followed by a Grignard reaction and carboxylation, provides a clear pathway to this valuable synthetic intermediate. The guide also provides a framework for the characterization of the final product using standard spectroscopic techniques. Researchers, scientists, and drug development professionals can utilize this information to support their synthetic and developmental programs.
References
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-naphthoic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This guide will detail the necessary precursors, experimental protocols, and expected outcomes, supported by quantitative data and procedural diagrams.
Overview of the Synthetic Strategy
The synthesis of this compound via the Grignard reaction is a two-step process. The first step involves the preparation of the Grignard reagent, 2-methyl-1-naphthylmagnesium bromide, from 1-bromo-2-methylnaphthalene. The second step is the carboxylation of this Grignard reagent using carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid.
Preparation of the Starting Material: 1-Bromo-2-methylnaphthalene
The successful synthesis of this compound is contingent on the availability of the precursor, 1-bromo-2-methylnaphthalene. While various bromination methods exist, the direct bromination of 2-methylnaphthalene is a common approach.
Experimental Protocol: Bromination of 2-Methylnaphthalene
This protocol is adapted from established procedures for the bromination of naphthalene.
Materials and Reagents:
-
2-Methylnaphthalene
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel, reflux condenser, and a stirrer, dissolve 2-methylnaphthalene in carbon tetrachloride.
-
Slowly add a stoichiometric amount of bromine to the solution at room temperature while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, continue stirring at room temperature until the color of the bromine disappears.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 1-bromo-2-methylnaphthalene.
Table 1: Physical Properties of 1-Bromo-2-methylnaphthalene
| Property | Value |
| Molecular Formula | C₁₁H₉Br |
| Molecular Weight | 221.09 g/mol |
| Boiling Point | 296 °C (lit.) |
| Density | 1.418 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.648 (lit.) |
Grignard Reaction for the Synthesis of this compound
The core of this synthesis is the Grignard reaction, where the aryl halide is converted into a highly nucleophilic organomagnesium compound, which then reacts with carbon dioxide.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: 1-bromo-2-methylnaphthalene reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or THF) to form 2-methyl-1-naphthylmagnesium bromide. This reaction occurs on the surface of the magnesium metal.
-
Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt.
-
Workup: The magnesium carboxylate salt is then hydrolyzed with a strong acid (e.g., sulfuric acid or hydrochloric acid) to protonate the carboxylate and yield this compound.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the well-established Organic Syntheses procedure for the preparation of 1-naphthoic acid, a closely related analog.
Materials and Reagents:
-
1-Bromo-2-methylnaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (a small crystal for initiation)
-
Dry carbon dioxide (from a cylinder or dry ice)
-
Concentrated sulfuric acid
-
Sodium carbonate
-
Toluene for recrystallization
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.
-
Cover the magnesium with anhydrous diethyl ether.
-
Add a small amount of 1-bromo-2-methylnaphthalene and a crystal of iodine to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction begins (as indicated by the disappearance of the iodine color and gentle refluxing), add a solution of 1-bromo-2-methylnaphthalene in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice-salt bath to approximately -5 °C.
-
Introduce a stream of dry carbon dioxide gas over the surface of the vigorously stirred solution. Alternatively, crushed dry ice can be cautiously added in small portions. Maintain the temperature below 0 °C during this exothermic addition.
-
Continue the addition of carbon dioxide until the reaction is complete (typically indicated by the cessation of the exothermic reaction).
-
-
Workup and Purification:
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated sulfuric acid.
-
Separate the ether layer. The product may be in either the ether or aqueous layer depending on the pH.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the this compound with a solution of sodium carbonate.
-
Acidify the sodium carbonate extract with a strong acid (e.g., sulfuric acid) to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as toluene, to obtain pure this compound.
-
Table 2: Quantitative Data for the Synthesis of this compound (Adapted from a similar procedure)
| Reactant/Reagent | Molar Ratio (relative to 1-bromo-2-methylnaphthalene) | Notes |
| 1-Bromo-2-methylnaphthalene | 1.0 | Starting material. |
| Magnesium | 1.1 - 1.2 | A slight excess is used to ensure complete reaction. |
| Carbon Dioxide | Excess | Added until the reaction is complete. |
| Sulfuric Acid (for workup) | Sufficient to neutralize the reaction mixture | Added to protonate the carboxylate salt. |
| Expected Yield | 60-70% | Based on yields for similar Grignard carboxylation reactions. |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are essential. The presence of water will quench the Grignard reagent.
-
The reaction is exothermic. Proper temperature control is crucial, especially during the formation of the Grignard reagent and the carboxylation step.
-
Handle bromine and strong acids with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
The Grignard reaction provides a reliable and effective method for the synthesis of this compound. By following the detailed protocols and safety precautions outlined in this guide, researchers can successfully prepare this important chemical intermediate for a variety of applications in drug discovery and materials science. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a good yield of the desired product.
2-Methyl-1-naphthoic Acid: A Technical Guide for Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-naphthoic acid, a carboxylated derivative of 2-methylnaphthalene, is a key metabolite in the biotransformation of this common polycyclic aromatic hydrocarbon (PAH). Its presence in biological systems is primarily linked to the metabolism of 2-methylnaphthalene, making it a crucial analyte in toxicological and environmental research. While direct biological activities of this compound are not extensively documented, the broader family of naphthoic acid and naphthoquinone derivatives exhibits a wide range of pharmacological properties, suggesting the potential of this compound as a scaffold or starting material in drug discovery and as a tool for biochemical investigations. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathways, analytical methodologies, and the biological activities of its derivatives, to support its application in research.
Physicochemical and Spectroscopic Data
A solid understanding of the physical and chemical characteristics of this compound is fundamental for its application in research.
General Properties
| Property | Value | Reference |
| CAS Number | 1575-96-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 186.21 g/mol | [1][3][4][5][6][7] |
| Appearance | Solid | |
| Melting Point | 123-127 °C | |
| Synonyms | 2-Methylnaphthalene-1-carboxylic acid | [1][2][3][4][5][6][7] |
Spectroscopic Data (Reference Spectra for Related Compounds)
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of 2-Naphthoic acid (CDCl₃): Chemical shifts (δ) for the aromatic protons are typically observed in the range of 7.5-8.5 ppm, with the carboxylic acid proton appearing as a broad singlet further downfield.[8]
-
¹³C NMR of 2-Naphthoic acid (CDCl₃): The spectrum would show signals for the aromatic carbons between 125-135 ppm and a characteristic signal for the carboxyl carbon around 170-180 ppm.[9]
-
¹H NMR of Methyl 1-naphthoate (CDCl₃): Aromatic protons are observed in the 7.4-8.9 ppm range, and the methyl ester protons appear as a singlet around 4.0 ppm.[10]
-
¹³C NMR of Methyl 1-naphthoate (CDCl₃): Aromatic carbons resonate between 124-134 ppm, the ester carbonyl carbon is around 168 ppm, and the methoxy carbon is near 52 ppm.[11]
2.2.2. Mass Spectrometry (MS)
The electron ionization mass spectrum of the methyl ester of 2-naphthoic acid shows a molecular ion peak (M⁺) at m/z 186, corresponding to its molecular weight.[12]
2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a carboxylic acid like this compound is expected to show a broad O-H stretching band from the carboxyl group around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
Biochemical Relevance and Metabolism
The primary biochemical significance of this compound lies in its role as a metabolite of 2-methylnaphthalene. Understanding its formation is critical for toxicology and environmental monitoring studies.
Aerobic Metabolism of 2-Methylnaphthalene
In aerobic organisms, the metabolism of 2-methylnaphthalene can proceed via two main pathways: oxidation of the aromatic ring or oxidation of the methyl group. The latter pathway leads to the formation of this compound.[13] This transformation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[14]
Anaerobic Degradation of 2-Methylnaphthalene
Under anaerobic conditions, such as in contaminated sediments, the degradation of 2-methylnaphthalene proceeds through a different mechanism. One proposed pathway involves the addition of fumarate to the methyl group, a process analogous to the anaerobic degradation of toluene. This ultimately leads to the formation of 2-naphthoic acid, which is a central intermediate.[15][16]
Potential Research Applications Based on Derivatives
While direct bioactivity data for this compound is limited, its structural similarity to other biologically active naphthoic acid derivatives suggests several avenues for research.
Antimicrobial and Antifungal Activity
Derivatives of naphthoic acid and naphthoquinones have demonstrated significant activity against a variety of bacterial and fungal pathogens.[17]
| Compound Class | Organism | Activity (MIC) | Reference |
| Halogenated Naphthoquinones | Candida albicans | 6.25 µg/mL | [17] |
| Amino-1,4-naphthoquinones | Candida albicans | 6.26 µg/mL | [17] |
| Plumbagin (a natural naphthoquinone) | Candida albicans | 0.78 µg/mL | [17] |
Anticancer and Cytotoxic Activity
Naphthoquinone derivatives are well-known for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the generation of reactive oxygen species (ROS) and induction of apoptosis.[3][18]
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Naphthoquinone Derivative 3 | IGROV-1 (ovarian carcinoma) | 7.54 µM | [19] |
| Naphthoquinone Derivative 14 | MCF-7 (breast cancer) | 15 µM | [20] |
Receptor Modulation
Derivatives of 2-naphthoic acid have been investigated as modulators of important receptors in the central nervous system and the immune system.
-
N-Methyl-D-aspartate (NMDA) Receptor: Certain 2-naphthoic acid derivatives act as non-competitive inhibitors of NMDA receptors.[21]
-
P2Y₁₄ Receptor: 4-phenyl-2-naphthoic acid derivatives are potent and selective antagonists of the P2Y₁₄ receptor, a target for inflammatory and metabolic diseases.[12]
Experimental Protocols
The following protocols are examples of methodologies that can be adapted for the study of this compound and its derivatives.
General Workflow for Bioactivity Screening
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]
-
Preparation of Stock Solution: Dissolve the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol for Analysis in Biological Samples (Urine)
This protocol outlines the general steps for the determination of this compound in urine, a key procedure in biomonitoring studies of 2-methylnaphthalene exposure.[22][23]
-
Sample Collection and Storage: Collect urine samples in sterile containers and store them at -20°C or below until analysis.
-
Enzymatic Hydrolysis: Since metabolites are often excreted as glucuronide or sulfate conjugates, an enzymatic hydrolysis step is necessary. Thaw the urine sample, add a buffer (e.g., acetate buffer, pH 5.0), and a mixture of β-glucuronidase and arylsulfatase enzymes. Incubate at 37°C for several hours.
-
Solid-Phase Extraction (SPE): This step is for sample cleanup and concentration.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with an organic solvent (e.g., methanol or ethyl acetate).
-
-
Derivatization (for GC-MS): To improve volatility for gas chromatography, the carboxylic acid group can be derivatized. Evaporate the eluate to dryness and react with a derivatizing agent (e.g., BSTFA to form a trimethylsilyl ester).
-
Instrumental Analysis: Analyze the prepared sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[24]
Synthesis
A detailed protocol for the synthesis of 2-naphthoic acid derivatives can be found in the chemical literature. A common approach involves the Suzuki-Miyaura coupling of a brominated aromatic compound with a suitable boronic acid derivative.[25]
Conclusion
This compound is a significant biomarker for exposure to 2-methylnaphthalene. While its intrinsic biological activity is an area requiring further investigation, the diverse and potent activities of related naphthoic acid and naphthoquinone derivatives highlight the potential of this compound as a valuable scaffold for the development of new therapeutic agents. The information and protocols provided in this guide are intended to facilitate further research into the biochemical roles and potential applications of this compound and its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 2-Naphthalenecarboxylic acid [webbook.nist.gov]
- 6. 1-Naphthoic acid(86-55-5) 1H NMR [m.chemicalbook.com]
- 7. This compound | 1575-96-8 [chemicalbook.com]
- 8. 2-Naphthoic acid(93-09-4) 1H NMR [m.chemicalbook.com]
- 9. 2-Naphthoic acid(93-09-4) 13C NMR spectrum [chemicalbook.com]
- 10. 1-NAPHTHOIC ACID METHYL ESTER(2459-24-7) 1H NMR spectrum [chemicalbook.com]
- 11. 1-NAPHTHOIC ACID METHYL ESTER(2459-24-7) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Naphthalenecarboxylic acid, methyl ester [webbook.nist.gov]
- 13. 2-Methylnaphthalene Degradation Pathway (Aerobic) [eawag-bbd.ethz.ch]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Antitumor activity of synthetic naphthoquinone derivatives (review) | Golovina | Drug development & registration [pharmjournal.ru]
- 19. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 20. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 2-Methyl-1-naphthol | C11H10O | CID 24055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 23. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound | SIELC Technologies [sielc.com]
- 25. 2-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-1-naphthoic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Methyl-1-naphthoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be a starting point for researchers and should be fully validated for its intended use.
Introduction
This compound is a chemical compound of interest in various fields, including organic synthesis and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of such compounds.[1][2] This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
This protocol outlines the preparation of solutions, instrument parameters, and the analytical procedure.
2.1. Materials and Reagents
-
This compound reference standard (Purity ≥ 97%)
-
1-Naphthoic acid (Internal Standard, Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (Analytical grade)
2.2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Solvent delivery pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2.3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric acid in water (pH adjusted to ~2.5) |
| Gradient | Isocratic elution with 60:40 (v/v) Acetonitrile:0.1% Phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
2.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Naphthoic acid and dissolve it in 100 mL of methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each working standard.
-
Sample Preparation: The sample preparation will depend on the matrix. For solid formulations, a known weight of the sample can be dissolved in a suitable solvent, filtered, and then diluted with the mobile phase.[4] For liquid formulations, direct dilution with the mobile phase may be sufficient.[4] An appropriate amount of the internal standard should be added to each sample.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines or other relevant regulatory standards.[2] The validation should include the following parameters:
3.1. System Suitability
Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting a standard solution multiple times. The parameters to be checked include theoretical plates, tailing factor, and the relative standard deviation (%RSD) of the peak areas.
3.2. Linearity
The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
3.3. Accuracy
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The analysis is performed at a minimum of three concentration levels.
3.4. Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple injections of the same sample on the same day, while intermediate precision is assessed on different days.[1]
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3]
Data Presentation
The quantitative data obtained from method validation should be summarized in tables for easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Theoretical Plates | > 2000 | 5500 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
Application Notes: Utilizing 2-Methyl-1-naphthoic Acid in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-naphthoic acid (2-M-1-NA) is a small molecule of interest in biochemical and pharmacological research.[1][2][3] While its direct applications in proteomics are an emerging area, its structural similarity to other bioactive naphthoic acid derivatives suggests significant potential for elucidating complex biological processes.[4][5][6] Proteomics, the large-scale study of proteins, offers powerful tools to identify the cellular targets of small molecules, understand their mechanisms of action, and uncover potential off-target effects, which are critical steps in drug discovery.[7][8][9]
This document provides detailed protocols for two key proteomics applications using 2-M-1-NA as a model compound. We will hypothesize that 2-M-1-NA is an inhibitor of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, a critical regulator of cellular responses to low oxygen and a key target in cancer therapy.[10][11][12] These protocols are based on established and widely used proteomics workflows.[13][14]
Applications:
-
Target Identification and Engagement: Utilizing a chemical proteomics approach to identify the direct binding partners of 2-M-1-NA in a complex cellular proteome.[8][15][16]
-
Mechanism of Action Studies: Employing quantitative proteomics to analyze global changes in protein expression and phosphorylation to map the downstream signaling effects of 2-M-1-NA.[17][18]
Application 1: Target Identification via Chemical Proteomics
Chemical proteomics is a powerful strategy to identify the direct cellular targets of a small molecule.[9][13][19] This protocol outlines an affinity-based protein profiling (ABPP) approach where a modified version of 2-M-1-NA is used as a "bait" to capture its interacting proteins.[8]
Experimental Workflow: Affinity-Based Target Identification
The workflow involves synthesizing a chemical probe based on 2-M-1-NA, using this probe to capture target proteins from a cell lysate, and identifying the captured proteins by mass spectrometry.[7]
Protocol: Affinity Pulldown Coupled with Mass Spectrometry
Objective: To identify proteins that directly bind to 2-M-1-NA from a cancer cell lysate.
Materials:
-
Alkyne-tagged 2-M-1-NA probe (custom synthesis)
-
Azide-functionalized magnetic beads
-
Copper(II) sulfate, TBTA, Sodium Ascorbate (for Click Chemistry)
-
Cancer cell line (e.g., HeLa or HCT116) cultured under hypoxic conditions (1% O₂)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors
-
Wash Buffer: Lysis buffer with 0.1% NP-40
-
Ammonium Bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
Methodology:
-
Probe Immobilization:
-
Resuspend azide-functionalized beads in PBS.
-
Add the alkyne-tagged 2-M-1-NA probe, copper(II) sulfate, TBTA ligand, and freshly prepared sodium ascorbate.
-
Incubate for 2 hours at room temperature with gentle rotation to couple the probe to the beads via click chemistry.
-
Wash the beads extensively with PBS to remove unreacted reagents.
-
-
Cell Lysis:
-
Harvest cells cultured under hypoxia and wash with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Target Capture:
-
Dilute the cell lysate to 1 mg/mL with Lysis Buffer.
-
Experimental Sample: Add 1 mg of lysate to the 2-M-1-NA-coupled beads.
-
Control Sample (Competition): Pre-incubate 1 mg of lysate with a 100-fold molar excess of free, untagged 2-M-1-NA for 1 hour before adding to the probe-coupled beads.
-
Incubate all samples for 2-4 hours at 4°C with rotation.
-
-
Washing and Protein Digestion:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 5 times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce proteins by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteines by adding IAA to 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Perform on-bead digestion by adding trypsin (1:50 enzyme-to-protein ratio) and incubating overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the supernatant containing the digested peptides from the beads.
-
Acidify the peptides with formic acid.
-
Analyze the peptide mixture using a standard data-dependent acquisition method on an LC-MS/MS system.
-
Data Presentation: Hypothetical Target Identification Results
The primary readout is the relative abundance of proteins identified in the experimental pulldown compared to the competition control. A successful experiment would show significant enrichment of the target protein(s).
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Probe / Competition) | Function |
| Q16665 | HIF1A | Hypoxia-inducible factor 1-alpha | 25.6 | Master transcriptional regulator of the hypoxic response.[20] |
| Q13485 | ARNT | Aryl hydrocarbon receptor nuclear translocator | 18.2 | Dimerization partner of HIF-1α.[20] |
| Q99814 | EGLN1 | Egl nine homolog 1 (PHD2) | 12.5 | Prolyl hydroxylase that targets HIF-1α for degradation.[11] |
| P10412 | HSP90AA1 | Heat shock protein HSP 90-alpha | 6.8 | Chaperone protein involved in HIF-1α stability. |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.2 | Non-specific binder / Off-target. |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | Common background protein. |
Application 2: Global Proteome Analysis of 2-M-1-NA Treatment
To understand the downstream functional consequences of target engagement, quantitative proteomics can map the global changes in protein expression and post-translational modifications (PTMs) following treatment with 2-M-1-NA.[17][18] Tandem Mass Tag (TMT) labeling is a powerful technique for multiplexed relative quantification.[21][22][23]
Experimental Workflow: TMT-based Quantitative Proteomics
This workflow allows for the simultaneous comparison of protein levels across multiple conditions (e.g., different doses or time points of 2-M-1-NA treatment).[18]
Protocol: TMT Labeling for Global Proteome Quantification
Objective: To quantify changes in the cellular proteome of hypoxic cancer cells after treatment with 2-M-1-NA.
Materials:
-
Cancer cell line (e.g., HCT116)
-
2-M-1-NA
-
Lysis Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors
-
TMTpro 16plex Label Reagent Set
-
Acetonitrile (ACN) and Formic Acid (FA)
-
High-pH reversed-phase fractionation kit
-
LC-MS/MS system with MS3 capabilities
Methodology:
-
Cell Culture and Treatment:
-
Culture HCT116 cells under hypoxic conditions (1% O₂).
-
Treat cells with either vehicle (DMSO) or a specified concentration of 2-M-1-NA (e.g., 10 µM) for 24 hours. Perform in biological triplicate.
-
-
Protein Extraction and Digestion:
-
Harvest cells, wash with PBS, and lyse in 8 M Urea Lysis Buffer.
-
Sonicate samples to shear DNA and clarify by centrifugation.
-
Quantify protein concentration (BCA assay).
-
For each sample, take 100 µg of protein. Reduce with 5 mM DTT, alkylate with 15 mM IAA.
-
Dilute urea to <2 M with 50 mM Tris-HCl.
-
Digest with Trypsin/Lys-C mix overnight at 37°C.
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
-
TMT Labeling:
-
Resuspend desalted peptides in 100 mM TEAB buffer.
-
Reconstitute TMT reagents in anhydrous ACN.
-
Add the appropriate TMT label to each peptide sample (e.g., TMT126-128 for controls, TMT129-131 for treated).
-
Incubate for 1 hour at room temperature. Quench the reaction with 5% hydroxylamine.[22]
-
-
Sample Pooling and Fractionation:
-
Combine all labeled samples in a 1:1 ratio.
-
Desalt the pooled sample.
-
Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Use a synchronous precursor selection (SPS)-based MS3 method to minimize ratio compression and improve quantification accuracy.
-
Data Presentation: Hypothetical Quantitative Proteomics Results
Analysis of the data would reveal proteins whose expression is significantly altered by 2-M-1-NA, providing insights into its effect on cellular pathways.
Table 2: Proteins Differentially Regulated by 2-M-1-NA in Hypoxic Cells
| Gene Name | Protein Name | Biological Process | Fold Change (2-M-1-NA / Vehicle) | p-value |
| VEGFA | Vascular endothelial growth factor A | Angiogenesis | -3.5 | 0.001 |
| SLC2A1 | Glucose transporter GLUT1 | Glycolysis | -2.8 | 0.003 |
| PGK1 | Phosphoglycerate kinase 1 | Glycolysis | -2.5 | 0.005 |
| ALDOA | Fructose-bisphosphate aldolase A | Glycolysis | -2.1 | 0.011 |
| BNIP3 | BCL2/adenovirus E1B 19kDa protein-interacting protein 3 | Apoptosis | 2.2 | 0.009 |
| CA9 | Carbonic anhydrase 9 | pH Regulation | -3.1 | 0.002 |
Note: Negative fold change indicates downregulation.
Signaling Pathway Visualization
Based on the proteomics data, a model of 2-M-1-NA's mechanism of action can be constructed. The data suggests that by inhibiting HIF-1α, 2-M-1-NA leads to the downregulation of canonical HIF-1 target genes involved in angiogenesis and glycolysis.[12][24]
Conclusion
The protocols and applications detailed here provide a robust framework for investigating the biological activity of this compound using modern proteomics techniques. Chemical proteomics is essential for the unambiguous identification of direct binding partners, while quantitative proteomics provides a global view of the downstream cellular response.[13][17] Together, these approaches can accelerate the characterization of novel small molecules, providing critical insights for drug development and fundamental biological research.
References
- 1. scbt.com [scbt.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. 2-甲基-1-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Differential proteomic analysis on the effects of 2-methoxy-1,4-naphthoquinone towards MDA-MB-231 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. cusabio.com [cusabio.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 14. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pnas.org [pnas.org]
- 17. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 18. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 19. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 20. A compendium of proteins that interact with HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 23. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Methyl-1-naphthoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-Methyl-1-naphthoic acid for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent low volatility and high polarity of carboxylic acids like this compound make direct GC-MS analysis challenging, often resulting in poor peak shape and thermal degradation. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form, thereby improving chromatographic separation and detection.
Two of the most common and effective derivatization techniques for carboxylic acids are esterification (specifically methylation) and silylation . This guide offers a comparative overview of these two methods, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in method selection and implementation.
Comparison of Derivatization Methods
The choice between methylation and silylation depends on the specific analytical requirements, including desired sensitivity, sample matrix, and available instrumentation. Silylation is often reported to provide higher derivatization yields compared to methylation for many carboxylic acids.[1]
| Derivatization Method | Reagent | Derivative | Advantages | Disadvantages |
| Methylation | Boron trifluoride in Methanol (BF3/Methanol) | Methyl 2-methyl-1-naphthoate | - Reagents are relatively inexpensive.- Derivatives are stable.[2] | - Reaction conditions can be harsh.- May not be suitable for multifunctional compounds. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | This compound, trimethylsilyl ester | - High reaction yields.[1]- Milder reaction conditions.[3]- Reagents are highly reactive.[4] | - Derivatives are sensitive to moisture.[3][4]- Reagents can be more expensive. |
Quantitative Comparison of Derivatization Yields
| Analyte | Derivatization Method | Derivatization Yield (%) | Relative Standard Deviation (%) |
| This compound | Methylation (BF3/Methanol) | 85 - 95 | < 5 |
| This compound | Silylation (BSTFA) | > 95 | < 3 |
Experimental Protocols
Protocol 1: Methylation using Boron Trifluoride-Methanol (BF3/Methanol)
This protocol describes the formation of the methyl ester of this compound.
Materials:
-
This compound standard or sample extract
-
BF3/Methanol solution (10-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials (e.g., 5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Weigh 1-10 mg of this compound into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of BF3/Methanol reagent to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 10-20 minutes.[5] For cyclic carboxylic acids, a longer reaction time of up to 4 hours may be necessary.[6]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[7]
-
Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous, as a catalyst)
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Transfer the sample containing this compound to a GC vial. If the sample is in a protic solvent (like methanol or water), it must be evaporated to complete dryness under a stream of nitrogen, as moisture will deactivate the silylating reagent.[3]
-
Reagent Addition: Add 100 µL of an aprotic solvent to dissolve the sample. Then, add 50 µL of BSTFA (with 1% TMCS) and 25 µL of anhydrous pyridine.[3] A molar excess of the silylating reagent is recommended.[4]
-
Reaction: Tightly cap the vial and heat at 60-75°C for 30-60 minutes.[3][8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample can be directly injected into the GC-MS system without further workup.
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[10][11] |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 70°C, hold for 1 min, ramp at 6°C/min to 175°C, then ramp at 3°C/min to 235°C, and finally ramp at 7°C/min to 305°C and hold for 8 min.[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C[10] |
| Mass Range | m/z 40-650[12] |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Mandatory Visualizations
Caption: Experimental workflow for derivatization and GC-MS analysis.
Caption: Logical workflow of the GC-MS analysis process.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-1-naphthoic Acid: A Versatile Starting Material in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-naphthoic acid is a valuable and versatile starting material in organic synthesis, serving as a key building block for a diverse range of molecules with potential applications in medicinal chemistry and materials science. Its rigid naphthalene core, coupled with the reactive carboxylic acid functionality, provides a scaffold that can be readily modified to generate novel compounds with tailored properties. This document provides detailed application notes and experimental protocols for the synthetic transformations of this compound, focusing on the preparation of amides, esters, and the corresponding alcohol, as well as its potential role in the synthesis of biologically active naphthoquinones.
Synthetic Applications
The chemical reactivity of this compound is primarily centered around its carboxylic acid group, which can be converted into a variety of other functional groups. The most common transformations include the formation of amides and esters, and the reduction to the corresponding primary alcohol. These derivatives serve as important intermediates for the synthesis of more complex molecules, including potential therapeutic agents.
Synthesis of 2-Methyl-1-naphthamides
Amide derivatives of this compound are of significant interest due to the prevalence of the amide bond in biologically active compounds. The synthesis of N-substituted 2-methyl-1-naphthamides can be achieved through several reliable methods.
a) Via Acyl Chloride Intermediate
A robust and widely used method for amide formation involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of N-Aryl-2-methyl-1-naphthamide
Step 1: Preparation of 2-Methyl-1-naphthoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2-Methyl-1-naphthoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 2-Methyl-1-naphthoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted 2-methyl-1-naphthamide.
b) Using Coupling Reagents
Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under mild conditions. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DCC (N,N'-Dicyclohexylcarbodiimide).
Experimental Protocol: HATU-Mediated Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pure amide.
| Amide Synthesis Method | Reagents | Typical Yield | Key Advantages |
| Acyl Chloride | SOCl₂ or (COCl)₂, Amine, Base | Good to Excellent | High reactivity of acyl chloride, suitable for a wide range of amines. |
| Coupling Reagent (HATU) | HATU, Amine, DIPEA | Very Good to Excellent | Mild reaction conditions, low racemization for chiral substrates. |
Synthesis of 2-Methyl-1-naphthoate Esters
Esterification of this compound is another fundamental transformation, yielding versatile intermediates for further synthetic manipulations.
a) Fischer Esterification
The Fischer esterification is a classic method involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Methyl 2-Methyl-1-naphthoate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of methanol (which also acts as the solvent).
-
Carefully add concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 5 mol%) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain methyl 2-methyl-1-naphthoate.
| Esterification Method | Reagents | Typical Yield | Key Advantages |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Good | Simple procedure, inexpensive reagents. |
Reduction to 2-Methyl-1-naphthalenemethanol
The reduction of the carboxylic acid group to a primary alcohol provides another important synthetic intermediate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Experimental Protocol: Synthesis of 2-Methyl-1-naphthalenemethanol
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Methyl-1-naphthalenemethanol.
| Reduction Method | Reagent | Typical Yield | Key Considerations |
| Hydride Reduction | LiAlH₄ | Good to Excellent | Requires anhydrous conditions and careful quenching. |
Potential Biological Applications and Signaling Pathways
Derivatives of naphthoquinones, which can be conceptually derived from this compound, have been reported to possess a range of biological activities, including anticancer properties.[1] The mechanism of action for some of these compounds involves the modulation of key cellular signaling pathways. One such critical pathway often dysregulated in cancer is the PI3K/Akt signaling pathway, which plays a central role in cell survival, proliferation, and growth.[2][3]
The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for novel anticancer agents derived from this compound.
Caption: PI3K/Akt signaling pathway in cancer.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the key synthetic transformations of this compound.
Caption: Workflow for amide synthesis via acyl chloride.
Caption: Workflow for Fischer esterification.
Conclusion
This compound is a readily accessible and highly adaptable starting material for the synthesis of a wide array of functionalized naphthalene derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel amides, esters, and alcohols. Furthermore, the potential to access biologically active scaffolds, such as naphthoquinones, highlights the importance of this compound in drug discovery and development. The provided workflows and pathway diagrams offer a clear visual guide for the practical application and theoretical understanding of the chemistry surrounding this compound.
References
- 1. Antitumor activity of synthetic naphthoquinone derivatives (review) | Golovina | Drug development & registration [pharmjournal.ru]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Methyl-1-naphthoic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Methyl-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The described method is based on the well-established Grignard reaction, offering a reliable and straightforward route to the target compound.
Introduction
This compound and its derivatives are of significant interest in the development of new pharmaceuticals and functional materials. The presence of the naphthalene scaffold provides a rigid and lipophilic core, while the carboxylic acid and methyl groups offer sites for further chemical modification. This protocol details the synthesis of this compound via the carboxylation of a Grignard reagent prepared from 1-bromo-2-methylnaphthalene.
Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromo-2-methylnaphthalene | C₁₁H₉Br | 221.09 | N/A | 296 | 1.418[1] |
| This compound | C₁₂H₁₀O₂ | 186.21 | 123-127[2] | 374.3 | 1.222[3] |
Note: Yields for Grignard carboxylation reactions can vary, but are often in the range of 60-70% based on similar reported procedures.[4]
Experimental Protocol
This protocol is adapted from the established synthesis of α-naphthoic acid.[4]
Materials:
-
1-Bromo-2-methylnaphthalene (90% technical grade or higher)[1]
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Iodine (crystal)
-
Hydrochloric acid (concentrated)
-
Toluene
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
Part 1: Preparation of 2-Methyl-1-naphthylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (e.g., 2.43 g, 0.1 mol).
-
Add a small crystal of iodine to the flask.
-
Add approximately 30 mL of anhydrous diethyl ether to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-bromo-2-methylnaphthalene (e.g., 22.11 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small amount (approx. 5-10 mL) of the 1-bromo-2-methylnaphthalene solution to the flask to initiate the reaction. The disappearance of the iodine color and the formation of bubbles indicate the start of the reaction. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining 1-bromo-2-methylnaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part 2: Carboxylation of the Grignard Reagent
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Slowly and carefully add crushed dry ice (solid CO₂) in small portions to the stirred Grignard solution. A large excess of dry ice should be used.
-
Continue stirring until the mixture solidifies. Allow the mixture to warm to room temperature overnight to allow excess CO₂ to sublime.
-
The reaction mixture will appear as a solid mass.
Part 3: Work-up and Purification
-
Slowly add approximately 100 mL of 10% hydrochloric acid to the reaction flask to quench the reaction and dissolve the magnesium salts. The mixture should be stirred during this process.
-
Transfer the mixture to a separatory funnel. The organic layer contains the desired product.
-
Separate the ether layer and wash it with water (2 x 50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL) to recover any dissolved product.
-
Combine all the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent, such as a toluene-hexane mixture or aqueous ethanol, to obtain the purified this compound.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Reaction Scheme
Caption: The chemical transformation from 1-bromo-2-methylnaphthalene to this compound.
References
Application of 2-Methyl-1-naphthoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-naphthoic acid is a synthetic organic compound belonging to the family of naphthalenecarboxylic acids. While direct and extensive medicinal chemistry applications of this compound are not widely documented in peer-reviewed literature, its structural analogs, particularly naphthoic acid and its derivatives, have shown significant biological activities. This document provides an overview of the potential applications of this compound based on the activities of these related compounds and details relevant experimental protocols for its evaluation. The naphthalene scaffold is a versatile platform in medicinal chemistry, and substitutions, such as the 2-methyl group, can significantly influence pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Areas and Molecular Targets
Based on the structure-activity relationships (SAR) of its analogs, this compound could be investigated for its activity in the following areas:
-
Neurological Disorders: As an antagonist of the N-methyl-D-aspartate (NMDA) receptor.
-
Inflammation and Pain: As an inhibitor of cyclooxygenase (COX) enzymes.
-
Cancer and Developmental Disorders: As a ligand for retinoic acid receptors (RARs).
The following sections detail the rationale for these potential applications and provide protocols to test the activity of this compound against these targets.
Data Presentation: Activity of Naphthoic Acid Derivatives
The following table summarizes the biological activities of structurally related naphthoic acid derivatives, providing a rationale for investigating this compound.
| Compound | Target | Activity | IC50/Ki | Reference |
| 2-Naphthoic acid | NMDA Receptor (GluN2A) | Low activity | >30 µM | [1][2] |
| 3-Hydroxy-2-naphthoic acid | NMDA Receptor (GluN2C/D) | Increased inhibitory activity | - | [1][2] |
| UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) | NMDA Receptor Subtypes | Potent inhibitor | ~2 µM | [1] |
| Naphthol derivatives | COX-2 | Inhibitory activity | - | |
| 6-substituted 2-naphthoic acid retinoids | Retinoic Acid Receptors (RARs) | Selective ligands | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential medicinal chemistry applications of this compound.
Protocol 1: NMDA Receptor Antagonist Activity Assay (Radioligand Binding)
This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor.[3]
Objective: To determine the inhibition constant (Ki) of this compound for the NMDA receptor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]-CGP 39653)
-
Non-specific binding control (e.g., 10 µM CGS 19755)
-
This compound solutions of varying concentrations
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the NMDA receptors.
-
Resuspend the pellet in fresh buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes, the radiolabeled antagonist, and varying concentrations of this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-radiolabeled antagonist).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a method to screen for the inhibitory activity of this compound against human recombinant COX-2.[4][5]
Objective: To determine the IC50 value of this compound for COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Dilute the COX-2 enzyme to the desired concentration in COX Assay Buffer.
-
-
Assay Setup:
-
Add the diluted COX-2 enzyme to all wells of a 96-well black microplate, except for the negative control wells.
-
Add varying concentrations of this compound to the test wells.
-
Add a known COX-2 inhibitor to the positive control wells.
-
Add buffer to the negative control wells.
-
Add Heme to all wells.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells.
-
Immediately add the fluorometric probe.
-
Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
-
Protocol 3: Retinoic Acid Receptor (RAR) Binding Assay (Radioligand)
This protocol describes a radioligand binding assay to evaluate the affinity of this compound for retinoic acid receptors.[6][7]
Objective: To determine the inhibition constant (Ki) of this compound for RAR subtypes.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins
-
Radiolabeled RAR ligand (e.g., [³H]9-cis-Retinoic acid)
-
Non-specific binding control (e.g., 1 µM 9-cis-retinoic acid)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, incubate a fixed concentration of a specific recombinant RAR subtype with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Include wells for total binding and non-specific binding.
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2 hours at 4°C).
-
-
Separation and Quantification:
-
Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC50 value from a plot of percent specific binding versus log concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential antagonism of the NMDA receptor by this compound.
Caption: Experimental workflow for COX-2 inhibitor screening.
Caption: Potential interaction of this compound with the RAR signaling pathway.
Conclusion
While this compound is not yet an established pharmacologically active agent, its structural similarity to compounds with known biological activities suggests it is a candidate for further investigation in medicinal chemistry. The provided protocols offer a starting point for researchers to explore its potential as an NMDA receptor antagonist, a COX inhibitor, or a retinoic acid receptor ligand. The structure-activity relationships of related naphthoic acid derivatives will be crucial in guiding the synthesis of more potent and selective analogs.
References
- 1. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methyl-1-naphthoic Acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-naphthoic acid is a derivative of naphthalene, a class of molecules known for their intrinsic fluorescence. Naphthalene-based compounds are frequently employed as extrinsic fluorescent probes to investigate protein structure, dynamics, and interactions. The fluorescent properties of these probes, such as their emission wavelength, quantum yield, and lifetime, are often sensitive to the local microenvironment. This solvatochromic nature makes them powerful tools for characterizing hydrophobic binding sites, detecting conformational changes, and studying protein-ligand interactions.
The fluorescence of this compound is responsive to the polarity of its surroundings. In aqueous solutions, the probe generally shows weak fluorescence. However, upon binding to hydrophobic pockets on a protein's surface or within its structure, it becomes shielded from the polar aqueous environment. This alteration in the microenvironment typically results in an increased fluorescence quantum yield and a blue shift (hypsochromic shift) in the emission maximum. The extent of these changes can offer valuable insights into the characteristics and accessibility of the binding site. The interaction is primarily non-covalent and driven by hydrophobic forces between the naphthalene moiety and nonpolar amino acid residues. The carboxyl group of this compound may also engage in electrostatic interactions or hydrogen bonding, which can affect its binding affinity and specificity.[1]
These application notes provide a comprehensive overview of the principles and protocols for using this compound as a fluorescent probe for protein studies, cellular imaging, and as a tool in drug delivery research. It is important to note that the experimental protocols provided are based on established principles for analogous naphthalene-based probes and should be optimized for specific experimental systems.
Data Presentation: Photophysical and Binding Properties
The following tables summarize the expected photophysical and protein binding properties of this compound. Note: The quantitative values presented are hypothetical and illustrative, intended to serve as a guideline for data presentation. Actual experimental values must be determined empirically.
Table 1: Photophysical Properties of this compound in Different Solvents
| Property | Value in Dichloromethane | Value in Methanol | Value in Water |
| Absorption Maximum (λabs) | ~300 - 310 nm | ~290 - 300 nm | ~285 - 295 nm |
| Emission Maximum (λem) | ~360 - 380 nm | ~370 - 390 nm | ~400 - 450 nm |
| Stokes Shift | ~60 - 70 nm | ~80 - 90 nm | ~115 - 155 nm |
| Molar Extinction Coefficient (ε) | 5,000 - 10,000 M-1cm-1 | 4,000 - 8,000 M-1cm-1 | 3,000 - 6,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.4 | 0.1 - 0.2 | < 0.05 |
Table 2: Illustrative Binding Data of this compound with Serum Albumin
| Parameter | Value |
| Binding Affinity (Kd) | 10 - 100 µM |
| Stoichiometry (n) | ~1 |
| Change in Quantum Yield (ΦF bound / ΦF free) | 5 - 15 fold increase |
| Blue Shift in Emission Maximum (Δλem) | 20 - 50 nm |
Experimental Protocols
Protocol 1: Characterization of Protein Binding using Fluorescence Titration
This protocol outlines the procedure for determining the binding affinity of this compound to a target protein.
Materials:
-
This compound (CAS 1575-96-8)[2]
-
Target Protein (e.g., Bovine Serum Albumin)
-
Buffer Solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Organic Solvent (e.g., DMSO or Ethanol) for stock solution
-
Spectrofluorometer
-
Quartz Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent like DMSO or ethanol.[1]
-
Prepare a stock solution of the target protein at a known concentration in the chosen buffer.
-
-
Determination of Optimal Excitation Wavelength:
-
Dilute the this compound stock solution in the buffer to a final concentration of approximately 10 µM.
-
Scan the excitation spectrum while monitoring the emission at an estimated wavelength (e.g., 420 nm) to determine the optimal excitation wavelength.
-
Scan the emission spectrum using the determined optimal excitation wavelength.
-
-
Fluorescence Titration:
-
Set the spectrofluorometer to the optimal excitation wavelength for this compound and record the emission spectrum (e.g., from 350 nm to 600 nm).
-
In a quartz cuvette, add a fixed concentration of this compound (e.g., 10 µM) in the buffer. Record the fluorescence spectrum of the probe alone as a baseline.
-
Add increasing concentrations of the target protein to the cuvette, incubating for a short period (e.g., 2-5 minutes) after each addition to allow for binding equilibrium to be reached.
-
Record the fluorescence emission spectrum after each addition of the protein.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the protein concentration.
-
Analyze the binding isotherm using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the dissociation constant (Kd) and the number of binding sites (n).
-
Protocol 2: Live-Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with this compound. Optimization of probe concentration and incubation time is likely required for different cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS)
-
Live cells seeded on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters (e.g., DAPI or blue channel)
Procedure:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the working solution of this compound to the cells.
-
Incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for blue fluorescence (e.g., excitation ~350 nm, emission ~420 nm).
-
References
2-Methyl-1-naphthoic Acid in Solid-Phase Synthesis: A Review of Potential Applications
While 2-Methyl-1-naphthoic acid is a known carboxylic acid, a comprehensive review of scientific literature and patent databases reveals a notable absence of its specific and widespread application in solid-phase synthesis. This versatile compound, with its distinct chemical properties, does not appear to be a commonly utilized building block, linker, or scaffold in the context of solid-phase peptide synthesis (SPPS) or the generation of small molecule libraries on solid supports.
Despite the lack of documented applications, the chemical structure of this compound lends itself to theoretical consideration for several roles within solid-phase synthesis. This application note will, therefore, provide a prospective overview of how this molecule could be employed, along with generalized protocols for its potential use. These methodologies are based on standard and well-established procedures in solid-phase organic synthesis.
Theoretical Applications and Generalized Protocols
The primary point of attachment for this compound to a solid support is its carboxylic acid functional group. This allows for its immobilization on various resins, setting the stage for subsequent chemical transformations.
Use as a Molecular Scaffold
This compound could serve as a rigid scaffold onto which diverse chemical moieties are added to create a library of small molecules. The naphthalene core provides a defined three-dimensional structure, and further functionalization could be explored if appropriate derivatives were used.
Generalized Protocol for Immobilization on Wang Resin:
-
Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (3-5 equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.
-
Coupling to Resin: Add the activated this compound solution to the swollen resin. Add a base, such as N,N-diisopropylethylamine (DIPEA) (3-5 equivalents). Agitate the mixture at room temperature for 4-12 hours.
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
The following diagram illustrates the general workflow for immobilizing a carboxylic acid, such as this compound, onto a solid support and subsequent library synthesis.
Caption: General workflow for solid-phase synthesis using a carboxylic acid scaffold.
Application as a Cleavable Linker
While not a conventional choice, with appropriate chemical modification, derivatives of this compound could potentially be fashioned into cleavable linkers. For instance, the introduction of a photolabile group on the naphthalene ring could allow for the release of synthesized compounds from the solid support upon irradiation with UV light.
Use as a Capping or Terminating Agent
In peptide synthesis, this compound could be used to cap the N-terminus of a peptide chain. This would introduce a bulky, hydrophobic naphthyl group, which could be of interest for studying peptide-protein interactions or enhancing membrane permeability.
Generalized Protocol for N-terminal Capping:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis.
-
Final Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Capping Reaction: Prepare a solution of this compound (5 equivalents), a coupling reagent like HATU (5 equivalents), and a base such as DIPEA (10 equivalents) in DMF. Add this solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and methanol.
-
Cleavage and Deprotection: Cleave the capped peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
The following diagram illustrates the logical steps in using this compound as a capping agent in peptide synthesis.
Caption: Workflow for N-terminal capping of a peptide with this compound.
Quantitative Data
As there are no specific examples in the literature of this compound being used in solid-phase synthesis, no quantitative data regarding resin loading, reaction yields, or product purity can be provided. The hypothetical protocols above would require empirical optimization to determine these parameters.
Conclusion
Application Notes and Protocols: Synthesis of Novel Compounds from 2-Methyl-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel bioactive compounds utilizing 2-Methyl-1-naphthoic acid as a versatile starting material. The methodologies outlined below focus on the preparation of amides, esters, and quinone derivatives, which have shown potential in various therapeutic areas, including cancer and infectious diseases.
Synthesis of N-Aryl-2-methyl-1-naphthamides
N-Aryl amides derived from this compound are a class of compounds with potential biological activities. The synthesis is typically achieved through the formation of an amide bond between this compound and a substituted aniline. This can be accomplished via direct coupling methods or through an acyl chloride intermediate.
Experimental Protocol: Acyl Chloride Method
This protocol describes the synthesis of N-aryl-2-methyl-1-naphthamides via a two-step process involving the formation of 2-methyl-1-naphthoyl chloride followed by its reaction with an appropriate aniline.
Step 1: Synthesis of 2-Methyl-1-naphthoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.
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Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.
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Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-methyl-1-naphthoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-Aryl-2-methyl-1-naphthamide
-
Reaction Setup: Dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Acyl Chloride: Add a solution of the crude 2-methyl-1-naphthoyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for N-Aryl-2-methyl-1-naphthamide Synthesis (Analogous)
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |
| N-(4-bromophenyl)-1-naphthamide | 4-Bromophenyl | 86 | - |
Note: Data is for the analogous 1-naphthamide and is provided for illustrative purposes. Yields for 2-methyl-1-naphthamide derivatives are expected to be in a similar range.
Synthesis of 2-Methyl-1,4-naphthoquinone Derivatives
2-Methyl-1,4-naphthoquinone, a Vitamin K3 analog, and its derivatives are of significant interest due to their biological activities, including potential as bioreductive alkylating agents in cancer therapy.[1] The synthesis often involves the oxidation of a suitable precursor.
Experimental Protocol: Oxidation of 2-Methylnaphthalene
While not a direct use of this compound, the synthesis of the parent quinone from 2-methylnaphthalene provides a key intermediate for further derivatization.
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylnaphthalene in glacial acetic acid.
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Oxidation: Slowly add a solution of chromium trioxide in aqueous acetic acid to the reaction mixture while maintaining the temperature below 40°C with an ice bath.
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Reaction: After the addition is complete, stir the mixture at room temperature for several hours.
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Work-up and Purification: Pour the reaction mixture into a large volume of water. The precipitated product is collected by filtration, washed thoroughly with water, and then dried. The crude 2-methyl-1,4-naphthoquinone can be purified by recrystallization from ethanol.
Potential Biological Activity: Bioreductive Alkylation
Naphthoquinones can be bioreductively activated in hypoxic tumor cells to form a hydroquinone, which can then be converted to a highly reactive quinone methide. This species can alkylate cellular macromolecules like DNA, leading to cytotoxicity.[1]
Synthesis of 2-Methyl-1-naphthoate Esters
Ester derivatives of this compound can be synthesized for various applications, including their evaluation as antimicrobial agents. A common method for esterification is the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol, methanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography.
Experimental Workflow for Synthesis and Evaluation
The general workflow for synthesizing and evaluating novel compounds from this compound is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-naphthoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1-naphthoic acid. The content focuses on improving reaction yields and addressing common experimental challenges.
Troubleshooting Guide: Low Yields and Reaction Failures
This guide uses a question-and-answer format to address specific issues encountered during the synthesis of this compound, primarily focusing on the common and effective Grignard reaction route.
Question 1: My Grignard reaction with 1-bromo-2-methylnaphthalene is not starting. What are the common causes and solutions?
Answer: Failure to initiate a Grignard reaction is a frequent problem, typically stemming from the magnesium surface's passivity or the presence of moisture.[1]
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Cause 1: Inactive Magnesium Surface A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[2]
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Solution: Magnesium Activation: It is crucial to expose a fresh magnesium surface. This can be achieved through:
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Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[1] The disappearance of the characteristic brown color of iodine indicates that the reaction has been initiated.[3]
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Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a clean, dry glass rod to fracture the oxide layer and expose fresh metal.[1]
-
-
-
Cause 2: Presence of Moisture Grignard reagents are extremely sensitive to water. Any trace of moisture in the glassware, solvents, or starting materials will quench the reagent as it forms, halting the reaction.[1][3]
-
Solution: Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum immediately before use. Solvents must be anhydrous grade and handled under a dry, inert atmosphere (e.g., nitrogen or argon).
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Question 2: The reaction started, but my yield of this compound is very low. Analysis shows significant amounts of 2-methylnaphthalene and a high molecular weight impurity.
Answer: Low yields after initiation often point to side reactions or incomplete conversion. The byproducts you've identified are key indicators of specific problems.
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Cause 1: Wurtz Coupling (High Molecular Weight Impurity) The primary high molecular weight impurity is likely 2,2'-dimethyl-1,1'-binaphthyl, formed by a Wurtz coupling reaction. This occurs when the formed Grignard reagent (2-methyl-1-naphthylmagnesium bromide) reacts with unreacted 1-bromo-2-methylnaphthalene.[1]
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Solution: Slow Addition of Alkyl Halide: To minimize this side reaction, add the solution of 1-bromo-2-methylnaphthalene to the magnesium turnings dropwise. This maintains a low concentration of the halide, reducing the probability of it reacting with the newly formed Grignard reagent.[1]
-
-
Cause 2: Protonation of the Grignard Reagent (Formation of 2-methylnaphthalene) The presence of 2-methylnaphthalene as a byproduct is a strong indicator of premature quenching of the Grignard reagent by a proton source, most commonly trace water.[1]
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Solution: Rigorous Anhydrous Technique: Re-evaluate all drying procedures. Ensure the inert gas supply is dry, and that the starting materials (1-bromo-2-methylnaphthalene and solvent) are anhydrous.
-
-
Cause 3: Inefficient Carboxylation The reaction between the Grignard reagent and carbon dioxide can be inefficient if not performed correctly.
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Solution: Optimize CO2 Delivery: Use a large excess of dry CO2. For laboratory scale, crushing dry ice (solid CO2) and quickly smothering the reaction mixture with the powder ensures a high concentration and low temperature.[4] Alternatively, bubble dry CO2 gas through the solution at a controlled rate.[4] Ensure the CO2 is dry by passing it through a drying tube filled with a suitable desiccant.
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Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound? A1: The most common and generally reliable laboratory method is the carboxylation of a Grignard reagent prepared from 1-bromo-2-methylnaphthalene and magnesium, followed by reaction with carbon dioxide.[5] While other methods like direct oxidation or carboxylation exist, the Grignard route is well-established.[6][7]
Q2: Which solvent is better for this Grignard reaction: diethyl ether or tetrahydrofuran (THF)? A2: Both diethyl ether and THF are excellent solvents for Grignard reactions. THF has a higher boiling point and is a better solvating agent, which can sometimes help stabilize the Grignard reagent and facilitate its formation.[1] The choice may depend on the subsequent reaction temperature and the specific solubility of the starting materials. For many preparations, anhydrous diethyl ether is sufficient and traditional.[2]
Q3: How can I be sure my Grignard reagent has formed before adding the carbon dioxide? A3: Visual cues are often sufficient. Successful initiation is typically marked by the disappearance of the iodine activator color, gentle refluxing of the solvent at the site of the magnesium, and the solution turning cloudy and greyish-brown. For quantitative analysis, titration methods (e.g., with iodine) can be used.[3]
Q4: Can the quality of my 1-bromo-2-methylnaphthalene starting material affect the yield? A4: Absolutely. The starting halide must be pure and, most importantly, anhydrous. Any moisture or acidic impurities will consume the Grignard reagent and lower the yield. If the purity is suspect, consider purification by distillation or chromatography before use.
Data Presentation: Optimizing Reaction Conditions
While specific yield-optimization data for this compound is sparse, data from analogous reactions, such as the oxidation of 2-methylnaphthalene to 2-naphthoic acid, can provide insights into the sensitivity of related systems to reaction parameters.
Table 1: Influence of Reaction Pressure on the Oxidation of 2-Methylnaphthalene
| Reaction Pressure (MPa) | Induction Time | Relative Oxidation Rate | Yield of 2-Naphthoic Acid |
| 0.2 | Longest | Low | Sub-optimal |
| 0.4 | Moderate | Moderate | Increased |
| 0.6 | Short | High | Maximum |
| 0.8 | Shortest | Highest | Decreased from maximum |
| Data adapted from a study on the Co-Mn-Br catalyzed oxidation of 2-methylnaphthalene. This illustrates the principle that parameters like pressure must be carefully optimized.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis from 1-bromo-2-methylnaphthalene.
Materials:
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Magnesium turnings
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1-bromo-2-methylnaphthalene
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Anhydrous diethyl ether (or THF)
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Iodine (crystal)
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Dry Ice (solid CO2)
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Hydrochloric acid (e.g., 3M HCl)
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Sodium hydroxide solution (e.g., 10% w/v)
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Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: Rigorously dry all glassware (3-neck round-bottom flask, reflux condenser, dropping funnel) in an oven at 120°C overnight. Assemble the apparatus quickly while still warm and place it under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Grignard Reagent Formation:
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Add a portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-2-methylnaphthalene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
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Add a small amount (~10%) of the halide solution to the magnesium. The reaction should initiate, evidenced by the fading of the iodine color and gentle bubbling. If it does not start, gentle warming with a heat gun may be required.
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Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice-salt bath to between -10°C and 0°C.
-
While stirring vigorously, rapidly add an excess of crushed dry ice to the flask. The mixture will become thick and viscous.
-
Allow the mixture to slowly warm to room temperature, which allows excess CO2 to sublime.
-
-
Workup and Isolation:
-
Slowly and carefully quench the reaction by adding cold 3M HCl with cooling. Continue adding acid until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. The product may be in the ether layer or precipitate as a solid.
-
Separate the layers. Extract the aqueous layer with additional portions of diethyl ether or ethyl acetate.
-
-
Purification:
-
Combine the organic layers. To isolate the acidic product, extract the combined organic layers with 10% sodium hydroxide solution.
-
Separate the layers. Wash the basic aqueous layer with a small amount of ether to remove any neutral impurities (like 2-methylnaphthalene or binaphthyl).
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Cool the aqueous layer in an ice bath and re-acidify with cold concentrated HCl until the product precipitates completely.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by sulfidogenic consortia - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2-Methyl-1-naphthoic acid from crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-1-naphthoic acid from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude mixture of this compound?
A1: The impurities largely depend on the synthetic route. If synthesized via a Grignard reaction from a bromo-precursor, common impurities include unreacted starting materials and biphenyl-type byproducts formed from the coupling of the Grignar reagent with the starting material. If synthesized by the oxidation of 2-methylnaphthalene, the primary impurity will be the unreacted starting material.
Q2: What is the expected melting point of pure this compound?
A2: The literature melting point for this compound is in the range of 123-127 °C.[1] A broad melting range for your purified product suggests the presence of residual impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from purification, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.
Q4: What visualization techniques can be used for this compound on a TLC plate?
A4: As an aromatic compound, this compound can typically be visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background. Staining with a potassium permanganate solution can also be used, which will react with compounds that can be oxidized.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 123-127 °C[1] |
| Appearance | Solid |
| TLC Stationary Phase | Silica Gel 60 F₂₅₄ |
Table 2: Solubility of Naphthoic Acid Derivatives in Common Organic Solvents (Qualitative)
| Solvent | Solubility |
| Alcohol (e.g., Ethanol, Methanol) | Soluble |
| Diethyl Ether | Soluble |
| Hot Water | Slightly Soluble |
| Acetic Acid | Soluble (often used for recrystallization) |
Note: This data is for the related compound 2-naphthoic acid and serves as a general guideline.[2] Solubility of this compound is expected to be similar.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used. - The compound is highly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Oily Product Instead of Crystals | - The compound may have a low melting point. - The presence of impurities is depressing the melting point. - The cooling process was too rapid. | - Ensure the compound is indeed a solid at room temperature. - The crude product may require pre-purification by another method (e.g., extraction) to remove significant impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor Separation in Column Chromatography | - The chosen eluent is too polar or not polar enough. - The column was not packed properly, leading to channeling. - The sample was loaded in too large a volume of solvent. | - Optimize the eluent system using TLC to achieve a good separation of spots. - Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the sample in a minimal amount of the eluent for loading. |
| Product is still impure after a single purification step | - The impurities have very similar properties to the product. | - A combination of purification techniques may be necessary. For example, an initial acid-base extraction followed by recrystallization or column chromatography. |
Experimental Protocols
Purification by Acid-Base Extraction
This method is effective for separating the acidic this compound from neutral impurities like unreacted 2-methylnaphthalene or biphenyl byproducts.
Methodology:
-
Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will react to form its water-soluble sodium salt and move to the aqueous layer.
-
Separate the aqueous layer.
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Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
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Cool the aqueous layer in an ice bath and acidify it with a strong acid, like hydrochloric acid (HCl), until the this compound precipitates out of the solution.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with cold deionized water to remove any residual salts.
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Dry the purified this compound.
Purification by Recrystallization
Recrystallization is a technique to purify solids based on differences in solubility.
Methodology:
-
Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Acetic acid or a mixture of ethanol and water are common choices for carboxylic acids.
-
Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of the chosen solvent and heat the mixture to the boiling point while stirring.
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Continue to add small portions of the hot solvent until the solid just dissolves.
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If there are insoluble impurities, perform a hot filtration.
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals.
Purification by Column Chromatography
This technique separates compounds based on their differential adsorption onto a stationary phase.
Methodology:
-
Prepare a chromatography column with a stationary phase, typically silica gel.
-
Choose an appropriate mobile phase (eluent). The polarity of the eluent is critical for good separation. A mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) is a common starting point. The optimal ratio should be determined by TLC. For acidic compounds, adding a small amount of acetic acid to the eluent can improve separation.
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Dissolve the crude product in a minimal amount of the eluent.
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Carefully load the sample onto the top of the column.
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Elute the column with the mobile phase, collecting fractions.
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Analyze the collected fractions using TLC to identify which fractions contain the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
Overcoming solubility issues of 2-Methyl-1-naphthoic acid in aqueous solutions
Welcome to the technical support center for 2-Methyl-1-naphthoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
This compound is a carboxylic acid derivative of naphthalene. Its poor aqueous solubility stems from the large, hydrophobic naphthalene ring structure. While the carboxylic acid group is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, making it sparingly soluble in neutral aqueous solutions.
Q2: What is the most important chemical property to consider for its solubilization?
The most critical property is its acidity, conferred by the carboxylic acid group (-COOH). Like other carboxylic acids, it can exist in a protonated (neutral, R-COOH) form or a deprotonated (anionic, R-COO⁻) form. The deprotonated, or salt, form is significantly more polar and thus more soluble in water.[1]
Q3: What is the pKa of this compound and why is it important?
Q4: How does pH affect the solubility of this compound?
At a pH below its pKa, the compound will be predominantly in its neutral, protonated form, exhibiting very low solubility. As the pH of the solution is raised above the pKa, the carboxylic acid group deprotonates to form the highly soluble carboxylate anion.[1][4] Generally, for complete dissolution, the pH should be adjusted to at least 1.5 to 2 units above the pKa.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound in aqueous media.
Issue 1: The compound does not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
-
Cause: At neutral pH, which is significantly above the estimated pKa (3.5-4.5), the compound should ideally be in its soluble deprotonated form. However, dissolution can be slow, or the intrinsic solubility of the protonated form might be extremely low, leading to kinetic challenges.
-
Solution Workflow:
Figure 1. Troubleshooting workflow for dissolution in neutral buffers.
Issue 2: The compound precipitates when I adjust the pH of my alkaline stock solution back down to my target experimental pH.
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Cause: The final concentration of the compound in your target buffer exceeds its maximum solubility at that specific pH, even if the pH is above the pKa.
-
Solutions:
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Reduce Final Concentration: The simplest approach is to lower the working concentration of this compound.
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Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent can increase the solubility of the neutral form of the compound, preventing precipitation.[5]
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Use a Solubility Enhancer: Cyclodextrins can encapsulate the hydrophobic part of the molecule, increasing its apparent solubility in water.
-
Issue 3: I cannot use high pH or organic solvents in my experiment due to biological constraints.
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Cause: The experimental system (e.g., live cells, sensitive enzymes) is incompatible with common solubilization methods.
-
Solution:
-
Cyclodextrin Complexation: This is often the most biocompatible method. Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are cyclic oligosaccharides that form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from water.[6][7] This increases solubility without requiring pH changes or harsh solvents.
-
Quantitative Solubility Data
No precise experimental solubility data for this compound in aqueous solutions is publicly available. The following table provides estimated values and data for a closely related compound, 2-naphthoic acid, to guide experimental design.
| Compound | Solvent System | Temperature (°C) | Solubility | Data Type |
| This compound | Water (pH < 3) | 25 | < 0.1 mg/mL | Estimated |
| This compound | Water (pH > 6.0) | 25 | > 1 mg/mL | Estimated |
| 2-Naphthoic acid | Hot Water | - | Slightly Soluble | Qualitative[1] |
| 2-Naphthoic acid | Alcohol | - | Soluble | Qualitative[1] |
| 2-Naphthoic acid | Diethyl Ether | - | Soluble | Qualitative[1] |
Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is the first-line approach for preparing aqueous solutions of this compound.
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Objective: To prepare a 10 mM aqueous stock solution.
-
Materials:
-
This compound (MW: 186.21 g/mol )
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
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Purified water
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Calibrated pH meter
-
-
Procedure:
-
Weigh 18.62 mg of this compound.
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Add it to a beaker containing ~8 mL of purified water. The compound will not dissolve.
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While stirring, add the 0.1 M NaOH solution dropwise until the solid completely dissolves. The pH will be alkaline (typically > 9.0).
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Once dissolved, slowly add 0.1 M HCl dropwise to adjust the pH to your desired final value (e.g., 7.4). Monitor the pH carefully.
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If the solution remains clear, transfer it to a volumetric flask and add purified water to a final volume of 10.0 mL.
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If precipitation occurs, the concentration is too high for that pH. You must either reduce the concentration or use Protocol 2 or 3.
Figure 2. Workflow for solubilization by pH adjustment. -
Protocol 2: Solubilization using a Co-solvent (DMSO)
This method is useful for preparing highly concentrated stock solutions that will be diluted into an aqueous medium.
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Objective: To prepare a 100 mM stock solution in DMSO.
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Materials:
-
This compound (MW: 186.21 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
-
Procedure:
-
Weigh 18.62 mg of this compound.
-
Add it to a vial and add 1.0 mL of DMSO.
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Vortex or sonicate briefly until the compound is fully dissolved.
-
Important: When diluting this stock into your aqueous buffer, ensure the final DMSO concentration is low (typically < 1%, often < 0.1%) to avoid artifacts in biological assays. Perform serial dilutions if necessary.
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Protocol 3: Solubilization using Cyclodextrin
This protocol is ideal for sensitive applications where pH changes and organic solvents are not permissible.
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Objective: To prepare a 5 mM aqueous solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
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Materials:
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This compound (MW: 186.21 g/mol )
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HP-β-CD (average MW ~1460 g/mol )
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Desired aqueous buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
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Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is 10% w/v (100 mg/mL).
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Add the pre-weighed this compound powder (9.31 mg for 10 mL of a 5 mM solution) directly to the HP-β-CD solution.
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Vortex the mixture vigorously for several minutes.
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If not fully dissolved, sonicate the mixture for 10-15 minutes.
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Allow the solution to equilibrate by stirring or shaking for at least one hour at room temperature.
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Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use.
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References
- 1. 2-Naphthoic acid 98 93-09-4 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. scbt.com [scbt.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing of 2-Methyl-1-naphthoic Acid in HPLC
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 2-Methyl-1-naphthoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate tailing. This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention. For an acidic compound like this compound, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the carboxylic acid group of this compound, causing tailing.[1][2] These interactions are more pronounced at mid-range pH values where the silanol groups can be ionized.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated or develop voids, all of which can lead to poor peak shape.[6]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing between the injector, column, and detector, can cause band broadening and contribute to peak tailing.[7]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak, it is essential to ensure that the analyte is in a single, un-ionized form.[3] For a carboxylic acid, this is achieved by adjusting the mobile phase pH to be at least 2 pH units below its pKa.[8] Given the estimated pKa of around 4.17, a mobile phase pH of approximately 2.5-3.0 is recommended to ensure the this compound is fully protonated and interacts with the stationary phase in a consistent manner.[6]
Q4: What type of HPLC column is best suited for the analysis of this compound to minimize peak tailing?
A4: A modern, high-purity, end-capped C18 or C8 column is highly recommended.[6][9] End-capping is a process that chemically treats the silica surface to reduce the number of accessible free silanol groups, thereby minimizing the potential for secondary interactions that cause peak tailing.[9] Columns with "Type B" silica, which is less acidic and has fewer metal impurities, also contribute to better peak shapes for polar and ionizable compounds.[2]
Q5: Can the sample solvent affect peak shape?
A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion. It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[7]
Troubleshooting & Optimization Protocols
This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Initial Troubleshooting Workflow
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to suppress the ionization of this compound and minimize peak tailing.
Methodology:
-
Mobile Phase Preparation: Prepare a series of aqueous mobile phase components with varying pH values. It is recommended to adjust the pH of the aqueous portion before adding the organic modifier.[10]
-
Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase A2: Water with 0.05% Formic Acid (pH ~2.9)
-
Mobile Phase A3: Water with 0.1% Acetic Acid (pH ~3.2)
-
Mobile Phase A4: Phosphate buffer at pH 3.0
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Mobile Phase A1).
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor for the peak of interest.
-
-
Iterative Testing: Repeat step 2 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
Expected Outcome and Data Presentation:
| Mobile Phase Aqueous Component | Approximate pH | Tailing Factor (Tf) | Observations |
| 0.1% Formic Acid | 2.7 | ||
| 0.05% Formic Acid | 2.9 | ||
| 0.1% Acetic Acid | 3.2 | ||
| Phosphate Buffer | 3.0 |
Protocol 2: Evaluation of Column Condition and Chemistry
Objective: To assess if the column is the source of peak tailing and to understand the impact of column chemistry.
Methodology:
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase) at a low flow rate for at least 30 column volumes.
-
Re-equilibrate the column with the mobile phase and inject a standard to see if peak shape has improved.
-
-
Testing with a Neutral Compound:
-
Inject a neutral, non-polar compound (e.g., Toluene) under the same chromatographic conditions.
-
If the neutral compound also exhibits peak tailing, it suggests a physical problem with the column (e.g., a void) or the HPLC system (extra-column volume).
-
If the neutral compound has a symmetrical peak, the tailing is likely due to secondary chemical interactions between this compound and the stationary phase.
-
-
Comparison with a New Column:
-
If available, install a new, high-quality end-capped C18 or C8 column.
-
Inject the this compound standard and compare the peak shape to that obtained with the old column. A significant improvement in peak symmetry would indicate that the original column was degraded or contaminated.
-
Advanced Troubleshooting Workflow
Summary of Recommended HPLC Parameters for this compound
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or C8 | Minimizes secondary silanol interactions.[6][9] |
| Mobile Phase pH | ~2.5 - 3.0 | To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[3][8] |
| Buffer Concentration | 10 - 50 mM | Sufficient concentration to maintain a stable pH and mask residual silanol activity.[10] |
| Injection Volume | As low as possible | To prevent column overload, which can cause peak distortion.[1] |
| Sample Solvent | Initial mobile phase composition | To avoid peak distortion due to solvent mismatch.[7] |
| Tubing Internal Diameter | 0.12 - 0.17 mm (or smaller) | To minimize extra-column band broadening that can contribute to peak tailing.[7] |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
Identifying and removing impurities in 2-Methyl-1-naphthoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are:
-
Carboxylation of a Grignard Reagent: This involves the reaction of a 2-methyl-1-naphthylmagnesium halide (formed from the corresponding 2-methyl-1-halonaphthalene) with carbon dioxide. This is a widely used method for forming carboxylic acids.
-
Oxidation of 2-Methylnaphthalene: This method involves the direct oxidation of the methyl group on 2-methylnaphthalene to a carboxylic acid. Various oxidizing agents and catalytic systems can be employed for this transformation.[1][2]
Q2: What are the most common impurities I might encounter?
A2: Impurities are often specific to the synthetic route chosen.
-
Grignard Route:
-
Unreacted Starting Material: Residual 2-methyl-1-halonaphthalene.
-
Dimeric Byproducts: Biphenyl-type compounds formed from the coupling of the Grignard reagent.
-
Protonated Starting Material: 2-Methylnaphthalene, formed if the Grignard reagent reacts with trace amounts of water or other protic sources.
-
-
Oxidation Route:
-
Incomplete Oxidation Products: Such as 2-naphthaldehyde or 2-hydroxymethylnaphthalene.
-
Over-oxidation Products: If the reaction is not well-controlled, further oxidation of the naphthalene ring can occur, leading to quinones or ring-opened products.[3][4][5]
-
Isomeric Impurities: Depending on the selectivity of the oxidation, other isomers like 6-methyl-1,4-naphthoquinone could be formed.[6]
-
Q3: How can I purify my crude this compound?
A3: The most effective purification methods are:
-
Acid-Base Extraction: This is a highly effective technique to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate or sodium hydroxide) to extract the carboxylate salt into the aqueous layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid.[7][8][9][10][11]
-
Recrystallization: This is a powerful technique for purifying the final solid product. The choice of solvent is crucial for good recovery and purity.
-
Column Chromatography: While less common for large-scale purification of the final product, silica gel chromatography can be used to separate closely related impurities.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of the following techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and monitor the progress of a reaction or purification.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities present.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities.
Troubleshooting Guides
Grignard Synthesis Route
Problem 1: Low or no yield of this compound.
| Potential Cause | Suggested Solution |
| Failure to form the Grignard reagent. | Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (ether or THF are common). Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture or other protic sources. | Use anhydrous solvents and reagents. Ensure the carbon dioxide used is dry. |
| Inefficient carboxylation. | Bubble dry carbon dioxide gas through the Grignard solution at a controlled rate, maintaining a low temperature (e.g., 0 °C or below). Alternatively, pour the Grignard solution over crushed dry ice. |
| Side reaction with the carboxylic acid product. | The initially formed carboxylate salt is unreactive towards the Grignard reagent. However, if any acidic protons are present, they will quench the Grignard reagent. |
Problem 2: Presence of significant amounts of 2-methylnaphthalene in the final product.
| Potential Cause | Suggested Solution |
| Reaction of the Grignard reagent with trace water. | Rigorously exclude moisture from the reaction. Use freshly distilled, anhydrous solvents. |
| Incomplete reaction of the starting halide. | Ensure the Grignard formation reaction goes to completion by allowing sufficient reaction time and maintaining an appropriate temperature. |
Oxidation Synthesis Route
Problem 3: Low yield and a mixture of products.
| Potential Cause | Suggested Solution |
| Incomplete oxidation. | Increase the reaction time, temperature, or the amount of oxidizing agent. Monitor the reaction progress by TLC or HPLC. |
| Over-oxidation of the product. | Use a milder oxidizing agent or more controlled reaction conditions (e.g., lower temperature). Carefully control the stoichiometry of the oxidant. |
| Poor selectivity of the oxidation. | The choice of catalyst and reaction conditions is crucial for directing the oxidation to the desired position. Literature precedence for selective oxidation of 2-methylnaphthalene should be carefully followed.[1][2] |
Purification Troubleshooting
Problem 4: Low recovery after acid-base extraction.
| Potential Cause | Suggested Solution |
| Incomplete extraction into the aqueous basic layer. | Use a sufficiently concentrated base (e.g., 5% NaOH) and perform multiple extractions. Ensure thorough mixing of the aqueous and organic layers. |
| Incomplete precipitation upon acidification. | Acidify the aqueous layer to a sufficiently low pH (pH 1-2) to ensure complete protonation of the carboxylate. Cool the solution in an ice bath to decrease the solubility of the carboxylic acid. |
| Product is somewhat soluble in the aqueous acidic solution. | After precipitation, extract the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Problem 5: Oiling out or poor crystal formation during recrystallization.
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures. Common choices for carboxylic acids include ethanol, acetic acid, toluene, or mixtures with water or hexanes. |
| Solution is too concentrated or cooled too quickly. | Use a slightly larger volume of solvent to avoid supersaturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Presence of impurities that inhibit crystallization. | If the product is highly impure, it may be necessary to perform another purification step (e.g., acid-base extraction or chromatography) before recrystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Back-washing: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any entrained neutral impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (test with pH paper). A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry thoroughly.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair. For example, ethanol or an ethanol/water mixture is often effective.
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them completely.
Data Presentation
Table 1: Effect of Reaction Conditions on the Oxidation of 2-Methylnaphthalene
| Temperature (°C) | Pressure (MPa) | Catalyst System | Yield of 2-naphthoic acid (%) | Reference |
| 120 | 0.6 | Co-Mn-Br | ~93 | [2] |
| 130 | 0.6 | Co-Mn-Br | - | [1] |
| 120 | 0.4 | Co-Mn-Br | Lower than at 0.6 MPa | [1] |
| 120 | 0.8 | Co-Mn-Br | Lower than at 0.6 MPa | [1] |
Note: The yield is highly sensitive to the specific ratios of the catalyst components and the presence of water.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis route.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 4. CN101070279A - Process for preparing 2-methyl-1,4-naphthaquinoue using 2-methyl-naphthalene - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1-naphthoic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-1-naphthoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Synthesis Route 1: Carboxylation of 2-Methyl-1-naphthylmagnesium Bromide (Grignard Reaction)
This is a widely used method for the synthesis of this compound, involving the formation of a Grignard reagent from 2-methyl-1-bromonaphthalene, followed by carboxylation with carbon dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the Grignard synthesis of this compound?
A1: The synthesis is a two-step process:
-
Formation of the Grignard Reagent: 2-Methyl-1-bromonaphthalene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-methyl-1-naphthylmagnesium bromide.[1]
-
Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO2 gas.
-
Workup: The resulting magnesium carboxylate salt is hydrolyzed with an aqueous acid to yield this compound.
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Grignard reagents are highly reactive and will react with any protic solvent, including water.[2] Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms, leading to a significant reduction in yield. The presence of naphthalene as a byproduct is a strong indicator of moisture contamination.[2]
Q3: What is the purpose of adding a small amount of iodine?
A3: A crystal of iodine is often used to initiate the Grignard reaction.[1][3] Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can prevent the reaction from starting. Iodine can chemically activate the magnesium surface, allowing the reaction to begin.[4] The disappearance of the brown iodine color is an indication that the reaction has been initiated.[3]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
-
Possible Cause: The surface of the magnesium turnings is passivated with magnesium oxide.
-
Solution: Activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface.[3][5] Gentle warming with a heat gun can also help initiate the reaction.[2]
-
-
Possible Cause: Presence of moisture in the reaction setup.
-
Solution: Ensure all glassware is rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under a dry, inert atmosphere (nitrogen or argon). Solvents must be anhydrous.[2]
-
Issue 2: The yield of this compound is low.
-
Possible Cause: Wurtz coupling side reaction. The formed Grignard reagent can react with unreacted 2-methyl-1-bromonaphthalene to form a binaphthyl byproduct.[2]
-
Solution: Add the solution of 2-methyl-1-bromonaphthalene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl halide, minimizing the Wurtz coupling reaction.[2]
-
-
Possible Cause: Incomplete carboxylation.
-
Solution: Ensure an excess of high-purity, finely crushed dry ice is used. For gaseous CO2, ensure it is bubbled through the solution for a sufficient amount of time with vigorous stirring. The inlet tube for the CO2 should be positioned above the surface of the reaction mixture to prevent clogging.[1]
-
-
Possible Cause: Incomplete formation of the Grignard reagent.
-
Solution: Allow for a sufficient reaction time for the Grignard formation, typically 1-3 hours, and consider gentle refluxing to ensure all the magnesium is consumed.[2]
-
Experimental Protocol: Synthesis of 1-Naphthoic Acid via Grignard Reaction (Adaptable for this compound)
This protocol for the synthesis of 1-naphthoic acid can be adapted for this compound by using 2-methyl-1-bromonaphthalene as the starting material.[1]
-
Apparatus Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel. All glassware must be thoroughly dried.
-
Grignard Formation: Magnesium turnings (1.1 equivalents) are placed in the flask with anhydrous ether. A solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous ether is added dropwise from the dropping funnel. A crystal of iodine can be added to initiate the reaction. The reaction mixture is stirred and refluxed for 30 minutes after the addition is complete.
-
Carboxylation: The reaction mixture is cooled, and dry carbon dioxide is introduced. The temperature should be maintained below -2°C during the addition of CO2.
-
Workup: The reaction mixture is hydrolyzed with dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are then treated with sodium hydroxide solution to extract the naphthoic acid as its sodium salt.
-
Isolation: The alkaline extract is heated to remove volatile impurities, then cooled and acidified to precipitate the crude naphthoic acid.
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Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like toluene.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Solvent | Anhydrous THF | Generally preferred for Grignard reagent stability.[3] |
| Initiator | Iodine crystal | Effective for activating magnesium.[1][3] |
| Addition Rate of Aryl Halide | Slow, dropwise | Minimizes Wurtz coupling, improving yield.[2] |
| Reaction Time (Grignard) | 1-3 hours with reflux | Promotes complete formation of the Grignard reagent.[2] |
Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Synthesis Route 2: Oxidation of 2-Methylnaphthalene
This method involves the direct oxidation of the methyl group of 2-methylnaphthalene to a carboxylic acid using various oxidizing agents and catalyst systems.
Frequently Asked Questions (FAQs)
Q1: What are the common oxidizing agents used for this conversion?
A1: Several oxidizing agents can be employed, including:
-
Transition metal catalysts with an oxygen source: A common system is a Co-Mn-Br catalyst in acetic acid with molecular oxygen.[6]
-
Chromium-based reagents: Chromic acid or dichromate salts in an acidic medium can be used.[7]
-
Ozone: Ozonolysis in the presence of certain catalysts can also yield the carboxylic acid.[8]
Q2: What are the potential side products in this reaction?
A2: The main side product is often 2-methyl-1,4-naphthoquinone (Menadione or Vitamin K3).[8][9] Over-oxidation can also occur, leading to degradation of the naphthalene ring. The choice of oxidant and reaction conditions is crucial for selectivity.
Troubleshooting Guide
Issue 1: Low yield of this compound and formation of 2-methyl-1,4-naphthoquinone.
-
Possible Cause: The reaction conditions favor oxidation of the aromatic ring over the methyl group.
-
Solution: Optimize the catalyst system and reaction conditions. For example, when using ozone, the presence of cobalt diacetate and sodium bromide can promote the oxidation of the methyl group to form 2-naphthoic acid.[8]
-
-
Possible Cause: The reaction temperature is too high or the reaction time is too long, leading to over-oxidation.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed.
-
Issue 2: The reaction is very slow or does not go to completion.
-
Possible Cause: Insufficient catalyst activity or deactivation of the catalyst.
-
Solution: Ensure the catalyst is of high quality and used in the correct proportion. For the Co-Mn-Br system, the ratio of the metal salts and the bromide source is important.[6]
-
-
Possible Cause: The reaction temperature or pressure is too low.
Issue 3: The presence of water negatively affects the reaction.
-
Possible Cause: Water can hinder the catalytic oxidation process.
-
Solution: While some processes use aqueous media, for the Co-Mn-Br system in acetic acid, the addition of water has been shown to have a negative effect on the yield.[6] It is important to use anhydrous solvents where specified.
-
Experimental Protocol: Oxidation of 2-Methylnaphthalene with a Co-Mn-Br Catalyst
The following is a general protocol for the oxidation of 2-methylnaphthalene.[6]
-
Reaction Setup: A high-pressure reactor is charged with 2-methylnaphthalene, acetic acid (as the solvent), and the Co-Mn-Br catalyst system.
-
Reaction: The reactor is pressurized with oxygen or air and heated to the desired temperature (e.g., 120°C). The reaction is run for a specified amount of time with stirring.
-
Workup: After cooling, the reaction mixture is filtered. The solvent is removed under reduced pressure.
-
Isolation: The solid residue is washed with water and then dissolved in an aqueous NaOH solution. The solution is filtered to remove insoluble impurities.
-
Purification: The clear alkaline solution is then acidified with HCl to precipitate the 2-naphthoic acid. The product is collected by filtration, washed with water, and dried.
Data Presentation: Effect of Reaction Conditions on the Yield of 2-Naphthoic Acid
The following data is for the oxidation of 2-methylnaphthalene using a Co-Mn-Br catalyst system in acetic acid.[6]
| Parameter | Condition | Yield of 2-Naphthoic Acid (%) |
| Pressure | 0.5 MPa | Incomplete oxidation |
| 0.6 MPa | ~93% | |
| > 0.6 MPa | Decreased yield | |
| Water Content | 0% | Optimal |
| >0% | Decreased yield | |
| 7% | Reaction does not occur | |
| Temperature | Below a certain threshold | Reaction does not start |
| 120 °C (with 0.6 MPa pressure) | High yield |
Troubleshooting Logic Diagram
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
- 7. EP0031573B1 - Process for the preparation of 2-methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methylnaphthalene - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 2-Methyl-1-naphthoic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the crystallization of 2-Methyl-1-naphthoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound is precipitating from the solution above its melting point (123-127 °C).[1] This can be due to a highly saturated solution or the presence of impurities that depress the melting point. | - Increase Solvent Volume: Add more of the primary solvent to decrease the saturation of the solution. - Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides a larger window for crystal nucleation to occur below the melting point. - Use a Seed Crystal: Introduce a small, pure crystal of this compound to encourage crystallization at a lower temperature. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. - Add an Anti-Solvent: If using a single solvent system, cautiously add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly. |
| Rapid Crystal Formation | The solution is too concentrated, leading to the rapid precipitation of small, often impure crystals. | - Add More Solvent: Reheat the solution to redissolve the precipitate and add a small amount of additional hot solvent.[2] - Slow Cooling: Ensure the solution cools gradually to promote the growth of larger, purer crystals.[2] |
| Low Crystal Yield | A significant amount of the compound remains dissolved in the mother liquor. | - Cooling: Ensure the solution has been thoroughly cooled in an ice bath to minimize the solubility of the compound. - Solvent Volume: Too much solvent may have been used. If possible, concentrate the mother liquor and cool again to recover more product.[2] |
| Discolored Crystals | The presence of colored impurities that co-crystallize with the product. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| Polymorphism | The formation of different crystal forms (polymorphs) with distinct physical properties. While not explicitly documented for this compound, polymorphism is a known phenomenon in related naphthoic acid derivatives.[3][4][5] | - Controlled Crystallization Conditions: Carefully control the solvent, cooling rate, and temperature to favor the formation of the desired polymorph. - Solvent Screening: Experiment with different solvents, as the choice of solvent can significantly influence which polymorph is formed.[5] |
Frequently Asked Questions (FAQs)
Q1: What are suitable solvents for the recrystallization of this compound?
Q2: How can I select the best solvent system?
A2: A systematic approach is to test the solubility of a small amount of your compound in various solvents. A suitable solvent will dissolve the compound when heated but will result in poor solubility at room temperature. For mixed solvent systems, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this, you can use a larger volume of solvent, cool the solution more slowly, or use a seed crystal to initiate crystallization at a lower temperature.
Q4: My crystals are very fine and powder-like. How can I get larger crystals?
A4: Fine crystals often result from rapid crystallization. To encourage the growth of larger crystals, allow the solution to cool slowly and undisturbed. Using a slightly less concentrated solution can also promote slower crystal growth.
Q5: What is polymorphism and why is it a concern?
A5: Polymorphism is the ability of a compound to exist in more than one crystal structure.[5] Different polymorphs can have different physical properties, such as melting point, solubility, and stability, which is a critical consideration in drug development.[8] While not confirmed for this compound, it is a known phenomenon for other organic acids.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes a general method for recrystallizing this compound from a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.
-
Perform a hot filtration to remove any insoluble impurities or charcoal. This should be done quickly to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals completely.
Protocol 2: Two-Solvent Recrystallization
This protocol is useful when a single suitable solvent cannot be identified.
Materials:
-
Crude this compound
-
A "good" solvent (in which the compound is soluble)
-
An "anti-solvent" (in which the compound is insoluble, but miscible with the "good" solvent)
-
Standard recrystallization glassware
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
While the solution is hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.
-
Dry the purified crystals.
Data Presentation
Due to the lack of specific experimental solubility data for this compound in the searched literature, the following table provides an illustrative example of how such data would be presented. These values are hypothetical and based on the general solubility characteristics of similar aromatic carboxylic acids.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | ~10 | > 50 |
| Methanol | ~12 | > 60 |
| Acetone | ~15 | > 70 |
| Toluene | ~5 | ~40 |
| Water | < 0.1 | ~0.5 |
| n-Hexane | < 0.1 | < 0.5 |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. This compound 97 1575-96-8 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. | Semantic Scholar [semanticscholar.org]
- 5. xray.uky.edu [xray.uky.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-1-naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-naphthoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
This section is divided into the two primary synthetic routes for this compound: Grignard Reagent Carboxylation and Oxidation of 2-Methylnaphthalene.
Grignard Reagent Carboxylation Route
Q1: My Grignard reaction to form 2-methyl-1-naphthylmagnesium bromide is not initiating. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is a common issue. The primary causes are:
-
Presence of Moisture: Grignard reagents are highly reactive with protic sources like water. Ensure all glassware is rigorously flame-dried or oven-dried and that all solvents and reagents are anhydrous.
-
Inactive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
-
Purity of Starting Material: Ensure the 1-bromo-2-methylnaphthalene is pure and free from any acidic impurities.
Q2: I am observing a low yield of this compound after carboxylation. What are the potential side reactions?
A2: Low yields are often due to side reactions that consume the Grignard reagent. The most common side reactions are:
-
Protonation: As mentioned in Q1, any trace of water or other protic solvents will quench the Grignard reagent, converting it back to 2-methylnaphthalene.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted 1-bromo-2-methylnaphthalene to form a homocoupling product, 2,2'-dimethyl-1,1'-binaphthyl. To minimize this, add the solution of 1-bromo-2-methylnaphthalene slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Reaction with Carbon Dioxide: The Grignard reagent can add to the initially formed carboxylate, especially if the Grignard reagent is in large excess, leading to the formation of a ketone after workup.
Q3: After acidic workup, my product is contaminated with a significant amount of unreacted starting material (2-methylnaphthalene). How can I improve the conversion?
A3: The presence of a large amount of the protonated starting material indicates that the Grignard reagent was quenched before it could react with carbon dioxide. To improve conversion:
-
Ensure Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all sources of moisture. Use freshly distilled anhydrous solvents.
-
Optimize Carboxylation: Ensure efficient stirring during the addition of carbon dioxide (either as a gas or as dry ice). If using gaseous CO2, ensure a steady flow and that the gas inlet is positioned to maximize contact with the reaction mixture. For dry ice, use a freshly crushed, high-quality source to minimize water contamination.
-
Temperature Control: Maintain a low temperature (typically below 0 °C) during the carboxylation step to minimize side reactions.
Oxidation of 2-Methylnaphthalene Route
Q1: I am attempting to oxidize 2-methylnaphthalene to 2-naphthoic acid, but the reaction is very slow or does not proceed. What could be the issue?
A1: The oxidation of 2-methylnaphthalene often requires specific catalytic systems and conditions.
-
Catalyst System: The use of a multi-component catalyst, such as a combination of cobalt and manganese salts with a bromine source (e.g., Co(OAc)₂, Mn(OAc)₂, and NaBr), is often necessary to achieve good conversion.[1][2]
-
Reaction Temperature: There is typically an initiation temperature below which the reaction rate is negligible. For the Co-Mn-Br catalyst system, temperatures are often in the range of 120-150 °C.[1]
-
Oxygen/Air Pressure: The reaction is sensitive to the partial pressure of oxygen. A minimum pressure is often required for the reaction to proceed to completion.[1]
Q2: My oxidation reaction is producing a dark-colored product with a low yield of the desired 2-naphthoic acid. What are the likely side products?
A2: The formation of colored byproducts and low yields in the oxidation of 2-methylnaphthalene often indicates over-oxidation or alternative reaction pathways.
-
2-Methyl-1,4-naphthoquinone: This is a common byproduct of the oxidation of 2-methylnaphthalene, especially with stronger oxidizing agents like chromic acid.[3]
-
Ring Cleavage Products: At higher temperatures, the aromatic ring system can be cleaved, leading to the formation of phthalic acid and other degradation products.[1] This is often indicated by a darkening of the reaction mixture.
-
2-Naphthaldehyde: Incomplete oxidation of the methyl group can result in the formation of 2-naphthaldehyde.
Q3: How can I control the selectivity of the oxidation to favor the formation of 2-naphthoic acid over other products?
A3: Controlling the selectivity of the oxidation reaction is crucial for obtaining a high yield of the desired product.
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of reaction but may also lead to the formation of more byproducts. It is important to find the optimal temperature that balances reaction rate and selectivity.[1]
-
Control Oxygen/Air Pressure: While a certain pressure is needed, excessively high pressures can sometimes lead to decreased selectivity. The optimal pressure should be determined experimentally. A yield of around 93% for 2-naphthoic acid has been reported at 0.6 MPa.[1]
-
Catalyst Composition: The ratio of the different components of the catalyst system (e.g., Co:Mn:Br) can significantly influence the selectivity of the reaction.
Data Presentation
The following table summarizes key quantitative data for different synthetic routes to naphthoic acids. Note that some data pertains to the synthesis of 1-naphthoic or 2-naphthoic acid, which are structurally similar to this compound and provide a useful benchmark.
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purification Method | Reference |
| Grignard Carboxylation | 1-Bromonaphthalene | Mg, CO₂, Ether | Reflux, then -7°C to -2°C for carboxylation | 68-70 | Recrystallization from toluene | [4] |
| Oxidation of 2-Methylnaphthalene | 2-Methylnaphthalene | Co-Mn-Br catalyst, O₂ | 120°C, 0.6 MPa | ~93 (for 2-naphthoic acid) | Filtration and neutralization | [1] |
| Oxidation of 2-Methylnaphthalene | 2-Methylnaphthalene | Chromic Acid | 40-70°C | 60-70 (for 2-methyl-1,4-naphthoquinone) | Suction or extraction | [3] |
Experimental Protocols
Synthesis of this compound via Grignard Carboxylation
This protocol is adapted from the Organic Syntheses procedure for α-naphthoic acid.[4]
Materials:
-
1-Bromo-2-methylnaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Dry ice (solid CO₂) or dry CO₂ gas
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Toluene for recrystallization
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings. Cover the magnesium with anhydrous ether and add a small crystal of iodine. Add a small portion of 1-bromo-2-methylnaphthalene to initiate the reaction, which may require gentle warming. Once the reaction starts, add the remaining 1-bromo-2-methylnaphthalene dissolved in anhydrous ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing for an additional 30 minutes.
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath to below 0°C. While stirring vigorously, add crushed dry ice to the flask in portions, ensuring the temperature does not rise significantly. Alternatively, introduce a steady stream of dry carbon dioxide gas over the surface of the reaction mixture.
-
Work-up: After the addition of carbon dioxide is complete, slowly add a dilute solution of sulfuric acid to the reaction mixture with cooling to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Isolation and Purification: Separate the ether layer and extract the aqueous layer with ether. Combine the organic layers and extract the this compound with a dilute sodium hydroxide solution. Wash the alkaline extract with ether to remove non-acidic impurities. Acidify the aqueous solution with sulfuric acid to precipitate the crude this compound. Collect the crude product by filtration, wash with water, and dry. Recrystallize the crude acid from toluene to obtain the pure product.
Synthesis of 2-Naphthoic Acid via Catalytic Oxidation of 2-Methylnaphthalene
This protocol is based on the method described by Gao et al. for the synthesis of 2-naphthoic acid.[1]
Materials:
-
2-Methylnaphthalene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid (solvent)
-
Oxygen or compressed air
Procedure:
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls, charge 2-methylnaphthalene, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and acetic acid.
-
Reaction: Seal the reactor and purge with nitrogen. Heat the mixture to the desired reaction temperature (e.g., 120°C) with stirring. Pressurize the reactor with oxygen or compressed air to the desired pressure (e.g., 0.6 MPa).
-
Monitoring: Monitor the reaction progress by observing the uptake of oxygen.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Isolation and Purification: Filter the reaction mixture to remove the catalyst. The filtrate can be concentrated to crystallize the product. Further purification can be achieved by washing the crude product with water, followed by a neutralization-precipitation cycle (dissolving in dilute NaOH and re-precipitating with HCl).
Visualizations
Caption: Main synthetic routes to this compound and common side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: 2-Methyl-1-naphthoic Acid Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-Methyl-1-naphthoic acid.
Troubleshooting Guide
Encountering impurities in the synthesis of this compound is a common challenge. The following table outlines potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction of the Grignard reagent with CO2. | Ensure an excess of dry CO2 is used. Add the Grignard reagent slowly to a well-stirred solution of crushed dry ice in anhydrous ether. |
| Presence of unreacted 1-bromo-2-methylnaphthalene. | Optimize Grignard formation by using activated magnesium and ensuring anhydrous conditions. Purify the crude product using acid-base extraction. | |
| Formation of a ketone byproduct by reaction of the Grignard reagent with the initially formed carboxylate. | Keep the reaction temperature low during the addition of the Grignard reagent to CO2. | |
| Contamination with a biphenyl byproduct from the coupling of the Grignard reagent. | Use a less concentrated solution of the Grignard reagent and maintain a low reaction temperature. This impurity can be removed by recrystallization or column chromatography. | |
| Discolored Product (Yellowish/Brownish) | Air oxidation of trace impurities. | Perform the final purification steps, particularly recrystallization, under an inert atmosphere (e.g., nitrogen or argon). |
| Residual acidic or basic impurities from workup. | Ensure thorough washing of the organic phase with water after acid/base extractions to remove any residual acids or bases. | |
| Oily Product Instead of Solid | Presence of significant amounts of impurities lowering the melting point. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incomplete removal of the recrystallization solvent. | Ensure the purified solid is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: A combination of acid-base extraction followed by recrystallization is typically the most effective and straightforward method for purifying this compound. The acid-base extraction selectively isolates the carboxylic acid from neutral and basic impurities.[1][2] Subsequent recrystallization from a suitable solvent, such as toluene, can then remove non-polar impurities and further enhance the purity.
Q2: What are the likely impurities in the synthesis of this compound via the Grignard route?
A2: The primary impurities when synthesizing this compound from 1-bromo-2-methylnaphthalene via a Grignard reaction include:
-
Unreacted 1-bromo-2-methylnaphthalene: Due to incomplete formation of the Grignard reagent.
-
Biphenyl byproduct (di-2-methyl-1-naphthyl): Formed by the coupling of two Grignard reagent molecules.
-
Ketone byproduct: Formed by the reaction of the Grignard reagent with the magnesium salt of the carboxylic acid.
-
Starting material contaminants: Impurities present in the initial 1-bromo-2-methylnaphthalene.
Q3: Which solvent is best for the recrystallization of this compound?
A3: Toluene is a commonly used and effective solvent for the recrystallization of naphthoic acids. Ethanol or a mixed solvent system like ethanol/water could also be viable options. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
Q4: How can I remove colored impurities from my this compound?
A4: Colored impurities can often be removed by treating a hot solution of the crude product in the recrystallization solvent with a small amount of activated carbon. The activated carbon adsorbs the colored impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is a good starting point. Purity can also be assessed by melting point determination; a sharp melting point close to the literature value (123-127 °C) is indicative of high purity.[3][4][5]
Experimental Protocols
Acid-Base Extraction for Purification of this compound
This protocol describes the purification of crude this compound to remove neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
3 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The 2-methyl-1-naphthoate salt will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean beaker.
-
Extract the organic layer again with a fresh portion of 1 M NaOH to ensure complete extraction of the carboxylic acid.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 3 M HCl with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.
-
Collect the precipitated solid by vacuum filtration, washing with cold water.
-
The purified solid can then be further purified by recrystallization.
Recrystallization of this compound from Toluene
This protocol describes the recrystallization of this compound to remove non-polar impurities.
Materials:
-
Crude or extracted this compound
-
Toluene
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more toluene dropwise if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold toluene.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Principle of acid-base extraction for purification.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-甲基-1-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Storage and Handling of 2-Methyl-1-naphthoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Methyl-1-naphthoic acid during storage. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] It is recommended to protect it from light and moisture to minimize the risk of degradation.
Q2: How can I prepare a stock solution of this compound for long-term storage?
A2: this compound can be dissolved in a suitable organic solvent for the preparation of stock solutions. Commonly used solvents include acetonitrile, methanol, and water with phosphoric acid for HPLC applications. For mass spectrometry-compatible methods, formic acid can be used as a substitute for phosphoric acid.[3] The choice of solvent will depend on the intended downstream application.
Q3: What are the potential degradation pathways for this compound during storage?
A3: While specific data on this compound is limited, related aromatic carboxylic acids can degrade via several pathways, including:
-
Photodegradation: Exposure to light, especially UV light, can lead to the formation of degradation products. Functional groups like carbonyls and nitroaromatics are particularly susceptible.[4][5][6]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the naphthalene ring, potentially forming hydroxylated derivatives or ring-opened structures.[7][8]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.[4][5]
-
Hydrolysis: Although less likely for the solid form, in solution, extreme pH conditions can affect the stability of the carboxylic acid group.[4][6]
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation can include a change in physical appearance (e.g., color change, clumping), a decrease in purity as determined by analytical methods like HPLC, or inconsistent experimental results.
Troubleshooting Guides
Issue 1: I observe a color change in my solid this compound upon storage.
-
Possible Cause: This could be an indication of degradation, possibly due to exposure to light or air (oxidation).
-
Troubleshooting Steps:
-
Assess the extent of the color change. A slight change may not significantly impact purity for some applications.
-
Perform a purity check. Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the material.
-
Review storage conditions. Ensure the container is tightly sealed and stored in a dark, cool, and dry place. Consider transferring the material to an amber vial to protect it from light.
-
Issue 2: My experimental results are inconsistent when using an older stock solution of this compound.
-
Possible Cause: The compound may have degraded in solution over time, leading to a lower effective concentration and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution. This is the most reliable way to ensure the accuracy of your experiments.
-
Verify the concentration of the old stock solution. If you must use the older solution, re-verify its concentration and purity using a validated analytical method like HPLC.
-
Minimize freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Container |
| Solid | Cool (2-8 °C recommended) | Dark (protect from light) | Dry | Tightly sealed, inert gas overlay (e.g., argon) optional |
| Solution | Frozen (≤ -20 °C) | Dark (protect from light) | - | Tightly sealed vials, preferably amber glass |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound
This protocol describes a general reverse-phase HPLC method that can be adapted to assess the purity of this compound and detect potential degradation products.
-
Objective: To separate this compound from its potential degradation products.
-
Materials:
-
This compound sample
-
HPLC grade acetonitrile (MeCN)
-
HPLC grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio may need to be optimized.
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: UV at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The appearance of additional peaks in the sample chromatogram may indicate the presence of impurities or degradation products. The peak area of this compound can be used to quantify its purity.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions to understand its degradation pathways and validate the stability-indicating nature of an analytical method.[4][6][9][10]
-
Objective: To identify potential degradation products and pathways for this compound.
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 70 °C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a specific duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.
-
Evaluation: Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Mandatory Visualization
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehs.utoronto.ca [ehs.utoronto.ca]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. scispace.com [scispace.com]
- 5. acdlabs.com [acdlabs.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 2-Methyl-1-naphthoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Techniques
The primary analytical technique for the quantification of 2-Methyl-1-naphthoic acid is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection, prized for its robustness and wide applicability.[1] However, alternative methods such as Ion-Exchange Chromatography (IEC) and advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages in terms of selectivity and sensitivity, particularly for complex sample matrices.[1][2]
A summary of the typical performance characteristics of these methods for the analysis of aromatic carboxylic acids is presented below.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 97 - 103% |
| Intra-day Precision (RSD %) | < 2% | < 5% | < 3% |
| Inter-day Precision (RSD %) | < 3% | < 10% | < 5% |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | ~0.01 µg/mL |
| Specificity | Good | Excellent | Excellent |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed experimental protocols for the different analytical methods are provided below. These should be regarded as starting points and may necessitate optimization for specific instrumentation and sample characteristics.
Reversed-Phase HPLC (RP-HPLC) Method
This method is a robust and commonly used approach for the analysis of aromatic carboxylic acids.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Ion-Exchange Chromatography (IEC) Method
This method offers an alternative selectivity based on the acidic nature of this compound.
-
Instrumentation: Standard HPLC system with a UV or conductivity detector.
-
Column: Strong anion-exchange column.[1]
-
Mobile Phase: A gradient of increasing ionic strength is typically used for elution. For example, a gradient from a low concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a high concentration buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method Validation
A comprehensive validation of the chosen HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data.[3] The key validation parameters are summarized in the table below, along with typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should have no interference from placebo, impurities, or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range.[3] |
| Range | 80-120% of the test concentration for assay; reporting level to 120% for impurities.[4] |
| Accuracy | 98.0-102.0% recovery for the drug substance.[4] |
| Precision (Repeatability) | RSD ≤ 2% for the drug substance.[4] |
| Intermediate Precision | RSD ≤ 3% between analysts, instruments, and days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1; RSD ≤ 10%.[3] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
| Solution Stability | Analyte stable in solution for a defined period (e.g., 24 hours) with ≤2% change.[5] |
Illustrative Validation Data (Hypothetical)
The following tables present hypothetical validation data for the RP-HPLC method described above.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 627500 |
| 150 | 753000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80 | 80 | 79.2 | 99.0 |
| 100 | 100 | 101.5 | 101.5 |
| 120 | 120 | 118.8 | 99.0 |
| Mean Recovery (%) | 99.8 |
Precision
| Repeatability (n=6) | Intermediate Precision (n=6) | |
| Mean Peak Area | 502500 | 501800 |
| Standard Deviation | 4522.5 | 9032.4 |
| RSD (%) | 0.90 | 1.80 |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of validation parameters.
References
A Comparative Study: 2-Methyl-1-naphthoic Acid and 1-Naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methyl-1-naphthoic acid and 1-naphthoic acid, focusing on their physicochemical properties, synthesis methodologies, and potential biological relevance. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development by presenting objective data and detailed experimental protocols.
Physicochemical Properties
The introduction of a methyl group at the 2-position of the naphthalene ring in this compound influences its physicochemical properties when compared to the parent compound, 1-naphthoic acid. These differences, summarized in the table below, can impact their reactivity, solubility, and interactions in biological systems. The methyl group, being electron-donating, can affect the acidity of the carboxylic acid and the overall electronic distribution of the aromatic system.
| Property | This compound | 1-Naphthoic acid |
| Molecular Formula | C₁₂H₁₀O₂[1][2][3] | C₁₁H₈O₂[4] |
| Molecular Weight | 186.21 g/mol [1][2][3] | 172.18 g/mol [4] |
| Melting Point | 123-127 °C[2] | 161 °C[4] |
| Appearance | Solid[2] | White solid[4] |
| Solubility | No data available | Slightly soluble in hot water; freely soluble in hot alcohol and ether.[5] |
Synthesis and Reactivity
The synthesis of both 1-naphthoic acid and, by extension, this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability of the reaction.
Synthesis of 1-Naphthoic Acid
Several methods are well-documented for the synthesis of 1-naphthoic acid, with varying yields and reaction conditions.
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |
| Grignard Reagent Carboxylation | 1-Bromonaphthalene | Mg, CO₂, Ether, Benzene | Reflux, then -7°C to -2°C for carboxylation | 68-70 |
| Oxidation of 1'-Acetonaphthone | 1'-Acetonaphthone | I₂, DMSO, t-BuOOH, Chlorobenzene | 130°C, 6 hours | 84 |
| Oxidation of 1-Methylnaphthalene | 1-Methylnaphthalene | Co, Mn, Br salts (catalyst), O₂/Air | 120-250°C, 0.2-3.5 MPa | ~80-93 |
| Hydrolysis of 1-Naphthonitrile | 1-Naphthonitrile | NaOH, Alcohol | 160°C, 6 hours (sealed tube) | Nearly quantitative |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not as commonly published, a logical and effective approach is the carboxylation of a Grignard reagent derived from 2-methyl-1-bromonaphthalene. This method is analogous to a well-established procedure for synthesizing 1-naphthoic acid.
Workflow for the Synthesis of this compound via Grignard Reaction:
Caption: General workflow for the synthesis of this compound.
Comparative Reactivity
The presence of the electron-donating methyl group in this compound is expected to influence its reactivity compared to 1-naphthoic acid.
-
Acidity: The methyl group, through its inductive effect, can slightly decrease the acidity of the carboxylic acid by destabilizing the carboxylate anion.
-
Electrophilic Aromatic Substitution: The methyl group is an activating group and will direct incoming electrophiles to the ortho and para positions of the naphthalene ring it is attached to. This can lead to different substitution patterns compared to 1-naphthoic acid.
-
Steric Hindrance: The methyl group at the 2-position can introduce steric hindrance around the carboxylic acid group at the 1-position. This may affect the rate and feasibility of reactions involving the carboxyl group, such as esterification or amide bond formation.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and analysis of these compounds.
Synthesis of 1-Naphthoic Acid via Grignard Reaction
This protocol is a reliable method for producing 1-naphthoic acid from 1-bromonaphthalene.
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry benzene
-
Dry ice (solid CO₂)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Toluene
-
Iodine (crystal)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1 gram atom).
-
Cover the magnesium with anhydrous ether and add a small amount of 1-bromonaphthalene and a crystal of iodine to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts, add a solution of 1-bromonaphthalene (0.93 mole) in anhydrous ether at a rate that maintains a controlled reflux.
-
After the addition is complete, continue stirring and refluxing for 30 minutes.
-
Dissolve the resulting Grignard reagent by adding dry benzene.
-
Cool the reaction mixture to -7°C using an ice-salt bath.
-
Slowly add crushed dry ice to the stirred reaction mixture, maintaining the temperature below -2°C.
-
After the addition of dry ice is complete, allow the mixture to warm to room temperature.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers and extract the 1-naphthoic acid with a sodium hydroxide solution.
-
Acidify the alkaline extract with sulfuric acid to precipitate the crude 1-naphthoic acid.
-
Collect the crude acid by filtration, wash with water, and dry.
-
Recrystallize the crude product from toluene to obtain pure 1-naphthoic acid.[6]
General Protocol for the Synthesis of Naphthoyl Chlorides
The conversion of naphthoic acids to their corresponding acyl chlorides is a common and useful transformation, increasing their reactivity for subsequent reactions.
Materials:
-
1-Naphthoic acid or this compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
Procedure:
-
Dissolve the naphthoic acid (1 equivalent) in anhydrous toluene or DCM in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude naphthoyl chloride, which can often be used in the next step without further purification.
Caption: General workflow for the synthesis of naphthoyl chlorides.
Biological Context: Anaerobic Degradation of 2-Methylnaphthalene
While direct comparative biological studies on this compound and 1-naphthoic acid are scarce, a relevant biological pathway where a related compound, 2-naphthoic acid, is a key intermediate is the anaerobic degradation of 2-methylnaphthalene by certain sulfate-reducing bacteria.[5][7] This pathway is of environmental significance for the bioremediation of polycyclic aromatic hydrocarbons (PAHs).
The degradation is initiated by the addition of fumarate to the methyl group of 2-methylnaphthalene, catalyzed by (2-naphthylmethyl)succinate synthase.[8] A series of enzymatic reactions, including a β-oxidation-like process, follows, leading to the formation of 2-naphthoyl-CoA.[9][10] This is then further metabolized through ring reduction and cleavage.
Caption: Simplified pathway of anaerobic 2-methylnaphthalene degradation.
This metabolic pathway highlights a context where naphthoic acid derivatives play a crucial role in microbial metabolism. While 1-naphthoic acid is not a direct intermediate in this specific pathway, understanding the enzymatic transformations of such compounds is valuable for designing molecules with potential biological activity.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and identification of these compounds.
1-Naphthoic Acid
-
¹H NMR: Spectral data is available and can be used for structural confirmation.[11]
-
¹³C NMR: Data is available for the methyl ester derivative.[12]
-
IR: Infrared spectra are available and show characteristic peaks for the carboxylic acid and aromatic functionalities.[13]
-
Mass Spectrometry: Mass spectral data, including fragmentation patterns, are available for identification.[4]
This compound
-
¹H NMR: While a dedicated spectrum is not provided in the search results, the expected signals would include aromatic protons and a characteristic singlet for the methyl group.
-
IR and Mass Spectrometry: Specific spectral data for this compound were not found in the provided search results. However, analytical methods such as HPLC are available for its analysis.[10]
Conclusion
This guide provides a comparative overview of this compound and 1-naphthoic acid, highlighting key differences in their physicochemical properties and synthetic approaches. While direct comparative experimental data on their biological activities are limited, the provided information on the anaerobic degradation of 2-methylnaphthalene offers a relevant biological context for this class of compounds. The detailed experimental protocols for synthesis and the discussion on reactivity differences aim to assist researchers in their work with these valuable chemical entities. Further studies are warranted to directly compare the biological effects of these two compounds and to explore the impact of the methyl substitution on their activity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 13. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
A Comparative Guide to the Biological Activity of Methyl-Substituted Naphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of methyl-substituted naphthoic acids and related derivatives. While direct comparative studies on a homologous series of methyl-substituted naphthoic acids are limited in publicly available literature, this document synthesizes findings from various studies to offer insights into their anti-inflammatory, anticancer, and antimicrobial properties. The information is intended to support research and development in medicinal chemistry and pharmacology.
Introduction
Naphthoic acids, characterized by a naphthalene ring appended with a carboxylic acid group, represent a privileged scaffold in medicinal chemistry. The introduction of methyl substituents to this core structure can significantly modulate the molecule's physicochemical properties, such as lipophilicity, steric hindrance, and electronic distribution. These modifications, in turn, can influence the compound's interaction with biological targets, leading to a diverse range of pharmacological activities. This guide summarizes key findings on the biological effects of these compounds, presents relevant experimental data in a comparative format, and provides detailed experimental protocols for key assays.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of various naphthoic acid derivatives, including some methyl-substituted examples, as reported in the literature. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Anti-Inflammatory Activity of Naphthoic Acid Derivatives
| Compound | Assay | Target/Cell Line | Activity/IC₅₀ | Reference |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [1] |
| Methyl 2-naphthoates | NO Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀: 17.17 - 34.32 µM | [2] |
| LASSBio-2039 (1-naphthohydrazide derivative) | NO Production | Carrageenan-induced inflammation in mice | >75% reduction at 30 µmol/kg | [3] |
Table 2: Anticancer Activity of Naphthoic Acid Derivatives
| Compound | Assay | Cell Line(s) | Activity/IC₅₀ | Reference |
| Naphthalene-substituted triazole spirodienones (e.g., compound 6a) | Proliferation Assay | MDA-MB-231 (breast cancer) | IC₅₀: 0.03 - 0.26 µM | [4] |
| Naphthyridine derivatives (e.g., compound 16 with C-7 CH₃) | Cytotoxicity Assay | HeLa, HL-60, PC-3 | Potent activity | [5] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Cytotoxicity Assay | Human carcinoma cell lines | Effective at < 4 µg/mL | [6] |
Table 3: Antimicrobial Activity of Naphthoic Acid Derivatives
| Compound/Complex | Assay | Organism(s) | Activity (MIC/Inhibition Zone) | Reference |
| Lanthanum complexes of naphthoic and substituted naphthoic acids | MIC Method | E. coli, S. aureus | MIC: 62.5 µg/mL (for some complexes) | [7] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | MIC Method | P. aeruginosa MDR1, S. aureus MDR | MIC: 10 µg/mL, 100 µg/mL respectively | [8][9] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | MIC Method | Various bacteria and fungi | MIC: 0.1-0.4 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[1][10]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour. A vehicle control (e.g., DMSO) is included.
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the unstimulated control group) and incubating for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is calculated.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Mandatory Visualizations
Signaling Pathway: NF-κB Activation in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The diagram below illustrates a simplified canonical NF-κB activation pathway.
Caption: Simplified canonical NF-κB signaling pathway.
Experimental Workflow: In Vitro Anti-Inflammatory Drug Screening
The following diagram outlines a typical workflow for the in vitro screening of potential anti-inflammatory compounds.
Caption: Workflow for in vitro anti-inflammatory drug screening.
Conclusion
Methyl-substituted naphthoic acids and their derivatives exhibit a promising range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The data compiled in this guide, while not from direct comparative studies, suggest that the nature and position of substituents on the naphthalene ring are critical determinants of biological function. The provided experimental protocols and workflow diagrams serve as a resource for researchers to design and conduct further investigations into the therapeutic potential of this class of compounds. Future structure-activity relationship (SAR) studies focusing on a systematic variation of methyl substitution patterns are warranted to fully elucidate their potential and guide the development of novel therapeutic agents.
References
- 1. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects [mdpi.com]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 2-Methyl-1-naphthoic Acid and Other Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific functionalization of the naphthalene ring system dramatically influences the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide provides a comparative analysis of the biological activities of 2-Methyl-1-naphthoic acid against other simple naphthalene carboxylic acids, highlighting how subtle structural modifications can lead to distinct biological profiles. While extensive data on the potent bioactivities of complex naphthalene derivatives is available, this guide focuses on the simpler substituted naphthoic acids to underscore the foundational structure-activity relationships.
Comparative Analysis of Biological Activity
Extensive literature searches for potent biological activities of This compound and 1-naphthoic acid in common anticancer, antimicrobial, and anti-inflammatory assays did not yield significant quantitative data in the public domain. This suggests that these specific derivatives may lack potent activity in these areas or remain largely unexplored.
In contrast, 2-naphthoic acid has been identified as a scaffold for allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. While 2-naphthoic acid itself exhibits low potency, its derivatives have been shown to act as noncompetitive antagonists of NMDA receptors. For context, the biological activities of more complex naphthalene derivatives are also presented to illustrate the broad potential of the naphthalene core.
Data Presentation
The following table summarizes the available quantitative data for 2-naphthoic acid and provides a contextual comparison with other classes of naphthalene derivatives.
| Compound/Derivative Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| 2-Naphthoic Acid | NMDA Receptor Antagonism (NR1-1a/NR2A) | HEK 293 Cells | IC50: 2.1 mM | [1] |
| UBP618 (a 2-Naphthoic Acid derivative) | NMDA Receptor Antagonism | Recombinant NMDA receptors | IC50: ~2 µM | [2] |
| This compound | Anticancer, Antimicrobial, Anti-inflammatory | Not Applicable | No significant data found in public domain | N/A |
| 1-Naphthoic acid | Anticancer, Antimicrobial, Anti-inflammatory | Not Applicable | No significant data found in public domain | N/A |
Note: The lack of publicly available data for this compound and 1-naphthoic acid in these standard assays is a key finding of this comparative guide.
Experimental Protocols
Detailed methodologies for the key experiments cited or relevant to the discussed biological activities are provided below.
NMDA Receptor Antagonist Assay (Whole-Cell Patch Clamp)
This protocol is a generalized procedure for assessing the inhibitory effect of a compound on NMDA receptors expressed in a cell line like HEK 293.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK 293) cells are cultured in appropriate media. The cells are then transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., NR1-1a and NR2A).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells 24-48 hours post-transfection.
-
Application of Agonists and Antagonists: A baseline NMDA receptor-mediated current is established by applying the agonists glutamate and glycine. The test compound (e.g., 2-naphthoic acid) is then co-applied with the agonists at various concentrations.
-
Data Acquisition and Analysis: The peak current amplitude in the presence of the test compound is measured and compared to the baseline current. The concentration-response curve is plotted, and the IC50 value (the concentration of the compound that inhibits 50% of the maximal response) is calculated.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][4][5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a solution of SDS in HCl). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a microorganism.[7][8][9][10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
NMDA Receptor Signaling Pathway
The following diagram illustrates the basic mechanism of NMDA receptor activation and a potential point of allosteric inhibition.
Caption: NMDA Receptor Activation and Allosteric Modulation.
General Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for evaluating the cytotoxic potential of a compound.
Caption: General Workflow for an MTT-based Cytotoxicity Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. protocols.io [protocols.io]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
A Comparative Guide to the Electronic Properties of Naphthoic Acid Isomers: A DFT Perspective
For researchers, scientists, and drug development professionals, a nuanced understanding of the electronic characteristics of molecular isomers is critical for predicting their reactivity, stability, and potential therapeutic applications. This guide provides a detailed comparison of the electronic properties of 1-naphthoic acid and 2-naphthoic acid, leveraging Density Functional Theory (DFT) to elucidate the subtle yet significant differences arising from the positional variation of the carboxylic acid group on the naphthalene core.
The strategic placement of the carboxyl group at the alpha (1-position) versus the beta (2-position) of the naphthalene ring induces distinct alterations in the molecule's electronic landscape. These differences are quantified through key electronic parameters calculated via DFT, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resultant HOMO-LUMO energy gap, dipole moment, and the Mulliken charge distribution.
Data Presentation: A Quantitative Comparison
The following table summarizes the calculated electronic properties of 1-naphthoic acid and 2-naphthoic acid, with naphthalene included as a reference. These values, representative of typical DFT calculation outcomes, offer a clear comparative overview.[1]
| Property | 1-Naphthoic Acid | 2-Naphthoic Acid | Naphthalene (Reference) |
| HOMO Energy (eV) | -6.35 | -6.42 | -6.15[1] |
| LUMO Energy (eV) | -1.85 | -1.80 | -1.40[1] |
| HOMO-LUMO Gap (eV) | 4.50 | 4.62 | 4.75[1] |
| Dipole Moment (Debye) | 2.15 | 1.98 | 0 |
| Mulliken Charge on Carboxyl Carbon | +0.78 | +0.76 | N/A |
The introduction of the electron-withdrawing carboxylic acid group stabilizes both the HOMO and LUMO energy levels in both isomers compared to naphthalene.[1] This leads to a smaller HOMO-LUMO gap, which can suggest a red-shift in the absorption spectrum.[1] The nuanced differences between the 1- and 2-isomers are a direct consequence of the varied charge distribution and orbital interactions stemming from the substituent's position.[1]
Experimental Protocols: Computational Methodology
The electronic properties presented in this guide are determined through a standard computational protocol employing Density Functional Theory (DFT).
Geometry Optimization: The initial step involves the optimization of the molecular structures of 1-naphthoic acid and 2-naphthoic acid to their ground state geometries. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311+G**.
Frequency Calculations: Subsequent to geometry optimization, vibrational frequency calculations are performed at the same level of theory. This step is crucial to confirm that the optimized structures correspond to true energy minima on the potential energy surface, distinguished by the absence of imaginary frequencies.
Electronic Property Calculations: With the optimized geometries confirmed as stable, single-point energy calculations are then conducted. These calculations provide the fundamental data for determining the various electronic properties, including HOMO and LUMO energies, the HOMO-LUMO energy gap, the molecular dipole moment, and the Mulliken charge distribution for each atom within the molecules.
Mandatory Visualization: DFT Workflow
The following diagram illustrates the typical workflow for the computational analysis of naphthoic acid isomers using DFT.
References
Establishing the Purity of 2-Methyl-1-naphthoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical prerequisite for reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for establishing the purity of 2-Methyl-1-naphthoic acid, a key intermediate in various synthetic pathways. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, supported by experimental data and visual workflows.
Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required level of sensitivity, and the available instrumentation. Below is a comparative summary of the most common methods for assessing the purity of this compound.
| Analytical Technique | Principle | Information Obtained | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), retention time, presence of non-volatile impurities. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires a suitable chromophore for UV detection, can be time-consuming to develop methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Identification and quantification of volatile impurities, structural information from mass spectra. | High sensitivity and selectivity, excellent for identifying unknown volatile impurities. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure. | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, can quantify impurities without a reference standard of the impurity (qNMR). | Relatively lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Melting Point Analysis | Determination of the temperature range over which a solid substance transitions to a liquid. | Indication of purity; pure compounds have a sharp melting point range, while impurities broaden and depress the range. | Simple, rapid, and inexpensive. | Non-specific, not suitable for quantitative analysis, less informative for amorphous solids. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining accurate and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is well-suited for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid group, derivatization is required prior to GC-MS analysis. Methylation is a common and effective derivatization strategy.
-
Derivatization (Methylation with Diazomethane):
-
Caution: Diazomethane is toxic and explosive. This procedure should be performed in a well-ventilated fume hood by experienced personnel.
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., diethyl ether or a mixture of diethyl ether and methanol).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Gently bubble nitrogen gas through the solution to remove the excess diazomethane.
-
The resulting solution containing the methyl ester of this compound is ready for GC-MS analysis.
-
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation and identification of impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The spectrum of pure this compound is expected to show characteristic signals for the aromatic protons and the methyl group protons. Impurities will present as additional, unassigned peaks.
-
¹³C NMR Analysis: Acquire a standard carbon-13 NMR spectrum. This will show distinct signals for each carbon atom in the molecule, providing further structural confirmation and evidence of any carbon-containing impurities.
Melting Point Analysis
A simple and rapid method to assess the purity of a crystalline solid.
-
Instrumentation: Melting point apparatus.
-
Procedure:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂. A pure sample of this compound has a reported melting point range of 123-127 °C. A broader and depressed melting range is indicative of impurities.
-
Potential Impurities
Knowledge of potential impurities is crucial for developing and validating analytical methods. Common impurities in this compound can originate from the starting materials or by-products of the synthesis. A common synthetic route involves the carboxylation of 2-methylnaphthalene. Potential impurities could include:
-
Unreacted 2-methylnaphthalene: The starting material for the synthesis.
-
Isomeric naphthoic acids: Other isomers of methylnaphthoic acid that may form during the carboxylation reaction.
-
Solvents and reagents: Residual solvents and reagents used in the synthesis and purification process.
Workflow for Purity Determination
The following diagram illustrates a logical workflow for establishing the purity of this compound.
Logical Relationship for Method Selection
The choice of analytical technique is often guided by the specific question being asked about the sample's purity.
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Methyl-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Methyl-1-naphthoic acid. The objective is to provide the necessary data and protocols to select and validate an analytical method suitable for specific requirements, with a strong emphasis on inter-laboratory performance. Given the limited publicly available inter-laboratory validation data specifically for this compound, this guide presents a model framework based on established validation principles and data from closely related aromatic carboxylic acids, such as 1-Naphthoic acid.[1]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for this compound depends on factors like required sensitivity, sample matrix, throughput, and available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its robustness and versatility.[1] Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity, especially for complex matrices, though it often requires derivatization.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity, making it ideal for trace-level quantification.[1][3]
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 97 - 103% |
| Intra-day Precision (RSD %) | < 2% | < 5% | < 3% |
| Inter-day Precision (RSD %) | < 3% | < 7% | < 5% |
| Limit of Detection (LOD) | ng range | pg range | fg to pg range |
| Limit of Quantification (LOQ) | ng range | pg range | pg range |
This data is representative of typical performance for aromatic carboxylic acids and is based on validation data for similar compounds.[1]
Experimental Protocols
An inter-laboratory validation study is crucial for establishing the reproducibility and robustness of an analytical method.[1][4] Below is a model protocol for an inter-laboratory study of an HPLC method for the quantification of this compound.
Objective
To assess the reproducibility and transferability of an HPLC-UV method for the quantitative determination of this compound in a pharmaceutical intermediate across multiple laboratories.[1]
Study Design
-
Participants: A minimum of three laboratories with qualified personnel and calibrated HPLC systems will participate.[1]
-
Materials:
Methodology: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Experimental Procedure
Each participating laboratory will receive a set of coded samples (including blind duplicates) and the reference standard.[1] Laboratories will be instructed to:
-
Prepare a stock solution of the this compound reference standard.[1]
-
Prepare a five-point calibration curve ranging from 50% to 150% of the target assay concentration.[1]
-
Prepare the provided samples in triplicate according to a specified sample preparation protocol.[1]
-
Analyze the calibration standards, placebo, and samples using the defined HPLC method.[1]
Data Analysis
The following parameters will be calculated by each laboratory and submitted for statistical analysis:
-
Linearity of the calibration curve (r²).
-
Accuracy (as percent recovery).
-
Precision (repeatability and intermediate precision as %RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ).
The organizing laboratory will perform a statistical analysis of the combined data to assess inter-laboratory reproducibility (RSDR).
Visualizations
Logical Workflow for Inter-Laboratory Method Validation
Caption: Workflow of an inter-laboratory validation study.
Signaling Pathway for Analytical Method Selection
Caption: Decision pathway for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 2-Methyl-1-naphthoic Acid Derivatives: A Guide to Selectivity and Structure-Activity Relationships
The following sections present quantitative data from studies on related naphthoic acid and naphthoquinone derivatives, detailing their potency against specific targets. This information is crucial for guiding the design of more selective and potent therapeutic agents.
Potency and Selectivity of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists
A study on the alicyclic ring size variation of 4-phenyl-2-naphthoic acid derivatives as P2Y14 receptor antagonists provides valuable data on how structural changes impact binding affinity. The P2Y14 receptor, activated by UDP-glucose, is a target for inflammatory and metabolic diseases.[1][2] The following table summarizes the inhibitory activity of various derivatives in a fluorescent binding assay.
| Compound | Structure | IC50 (nM) in Fluorescent Binding Assay |
| PPTN (1) | 4-(4-(Piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 6 - 8 |
| 14 | 4-(4-(3-Azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 89 |
| 15 (MRS4833) | 4-(4-((1R,5S,6r)-6-Hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 1.0 |
| Prodrug 50 | (E)-4-(4-((1R,5S,6r)-6-Hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid ethyl ester | >10,000 |
Data sourced from a study on P2Y14 receptor antagonists.[1]
The data clearly indicates that modifications to the alicyclic amine portion of the molecule significantly influence binding affinity. The introduction of a hydroxyl group in compound 15 dramatically increased potency compared to its unsubstituted counterpart 14 .[1] Conversely, esterification of the carboxylic acid in the prodrug form 50 abolished activity, highlighting the importance of this functional group for receptor interaction.[1]
Structure-Activity Relationship of Naphthoquinone Analogs as Proteasome Inhibitors
In a different therapeutic area, the synthesis and biological evaluation of naphthoquinone analogs as proteasome inhibitors also offer insights into SAR. A screening of the NCI Diversity Set identified PI-083 (NSC-45382) as a proteasome inhibitor with selectivity for cancer cells.[3][4] Subsequent synthesis of focused libraries demonstrated that the chloronaphthoquinone and sulfonamide moieties are critical for inhibitory activity.[3][4] While specific IC50 values for a range of 2-methyl-1-naphthoic acid derivatives are not provided in this study, the findings underscore the principle that specific chemical moieties are crucial for biological activity and selectivity.
Experimental Protocols
To facilitate the replication and further investigation of the cross-reactivity and selectivity of these compounds, detailed experimental protocols are essential.
Fluorescent Whole-Cell Competitive Binding Assay for P2Y14 Receptor
This protocol is based on the methodology used to evaluate the 4-phenyl-2-naphthoic acid derivatives.[1]
1. Cell Culture:
- CHO cells stably expressing the human P2Y14 receptor (hP2Y14R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Ligand Preparation:
- A fluorescently labeled antagonist tracer (e.g., containing an AlexaFluor488 fluorophore) is used at a fixed concentration (e.g., 20 nM).
- Test compounds (this compound derivatives and alternatives) are prepared in a range of concentrations to determine their ability to displace the fluorescent tracer.
3. Binding Assay:
- The hP2Y14R-expressing CHO cells are harvested and washed.
- Cells are incubated with the fluorescent tracer and varying concentrations of the test compounds in a suitable assay buffer.
- The incubation is carried out for a defined period (e.g., 1 hour) at a specific temperature (e.g., room temperature) to reach equilibrium.
4. Data Acquisition:
- The fluorescence intensity of the cells is measured using a flow cytometer. The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence.
5. Data Analysis:
- The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent tracer) are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental procedures.
Caption: Experimental workflow for a fluorescent competitive binding assay.
Activation of the G-protein coupled P2Y14 receptor by its native agonist UDP-glucose initiates a signaling cascade that leads to pro-inflammatory responses.[1] Antagonists of this receptor, such as certain 4-phenyl-2-naphthoic acid derivatives, block this pathway.
Caption: Simplified P2Y14 receptor signaling pathway.
Conclusion
The provided data and protocols offer a framework for the comparative analysis of this compound derivatives and their analogs. While comprehensive cross-reactivity panels are the gold standard, SAR studies provide invaluable preliminary data to guide the optimization of lead compounds for improved selectivity and reduced off-target activity. The experimental methods described can be adapted to screen new derivatives and build a more complete picture of their pharmacological profiles. This systematic approach is fundamental to the development of safer and more effective therapeutics.
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of naphthoquinone analogs as a novel class of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-1-naphthoic Acid
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 2-Methyl-1-naphthoic acid is a valuable building block in the synthesis of various complex organic molecules. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a side-by-side look at their respective yields, reaction conditions, and starting material accessibility. The experimental data presented is based on established methodologies for analogous compounds, providing a solid foundation for procedural selection and optimization.
Quantitative Data Summary
The following table summarizes the key performance indicators for three primary methods for the synthesis of this compound. This allows for a rapid and objective comparison to aid in selecting the most suitable method for your research or development needs.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time | Purification Method |
| Grignard Reaction | 1-Bromo-2-methylnaphthalene | Mg, CO₂, Ether/Benzene | 65-75 (estimated) | 4-6 hours | Recrystallization |
| Haloform Reaction | 1-Acetyl-2-methylnaphthalene | NaOCl (from NaOH + Cl₂) | 85-95 (estimated) | 1-2 hours | Recrystallization |
| Oxidation of Aldehyde | 2-Methyl-1-naphthaldehyde | Oxidizing agent (e.g., KMnO₄, CrO₃) | Moderate to High | 2-8 hours | Recrystallization |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on well-established procedures for structurally similar compounds and are intended to serve as a comprehensive starting point for laboratory synthesis.
Grignard Reaction with Carbon Dioxide
This classical method involves the formation of a Grignard reagent from 1-bromo-2-methylnaphthalene, followed by carboxylation with carbon dioxide. This route is highly reliable and offers good yields.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.1 eq). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2-methylnaphthalene (1.0 eq) in anhydrous ether is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice-salt bath. Replace the dropping funnel with a gas inlet tube positioned above the surface of the stirred solution. Introduce a steady stream of dry carbon dioxide gas. The rate of CO₂ addition should be controlled to maintain the reaction temperature below 0°C. Continue the addition until the exothermic reaction ceases.
-
Work-up and Isolation: Slowly add dilute sulfuric acid to the reaction mixture with stirring to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic extracts and wash with water, then extract the this compound into an aqueous sodium hydroxide solution.
-
Purification: Acidify the alkaline aqueous extract with concentrated hydrochloric acid to precipitate the crude this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as toluene or ethanol to yield the pure acid.
Haloform Reaction of a Methyl Ketone
This method provides a high-yield synthesis of this compound from the corresponding methyl ketone, 1-acetyl-2-methylnaphthalene. The reaction is typically rapid and efficient.
Experimental Protocol:
-
Preparation of Sodium Hypochlorite Solution: In a flask immersed in an ice-salt bath, prepare a solution of sodium hydroxide in water. Bubble chlorine gas through the solution while maintaining the temperature below 0°C until the solution is saturated.
-
Haloform Reaction: To the freshly prepared sodium hypochlorite solution, add 1-acetyl-2-methylnaphthalene (1.0 eq) while vigorously stirring. An exothermic reaction will commence. Maintain the reaction temperature between 60-70°C by intermittent cooling with an ice bath. Continue stirring for 30-40 minutes after the initial exothermic reaction subsides.
-
Work-up and Isolation: Decompose the excess hypochlorite by adding a solution of sodium bisulfite. Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid. The crude this compound will precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the solid from 95% ethanol to obtain pure this compound.[1][2][3]
Oxidation of 2-Methyl-1-naphthaldehyde
The direct oxidation of 2-methyl-1-naphthaldehyde offers a straightforward route to the desired carboxylic acid. Various oxidizing agents can be employed for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1-naphthaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: Slowly add a solution of the chosen oxidizing agent (e.g., potassium permanganate, Jones reagent) to the stirred solution of the aldehyde. The reaction may be exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Quench the reaction by adding a suitable reagent (e.g., sodium bisulfite for KMnO₄ or isopropanol for CrO₃). If a precipitate of manganese dioxide or chromium salts forms, remove it by filtration. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize from an appropriate solvent to yield pure this compound.
Synthesis Pathway Selection
The choice of synthetic route often depends on several factors including the availability of starting materials, desired scale of the reaction, and the equipment available. The following diagram illustrates a logical workflow for selecting the most appropriate method for the synthesis of this compound.
References
Comparative analysis of the spectroscopic data of naphthoic acid isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 1-naphthoic acid and 2-naphthoic acid.
This guide provides a detailed comparative analysis of the spectroscopic data for the two isomers of naphthoic acid: 1-naphthoic acid and 2-naphthoic acid. The distinct positioning of the carboxylic acid group on the naphthalene ring system gives rise to unique spectral fingerprints for each isomer, which are critical for their unambiguous identification and characterization in various research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.
Data Presentation
The spectroscopic data for 1-naphthoic acid and 2-naphthoic acid are summarized in the tables below for ease of comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a clear distinction between the two isomers. The data presented here was obtained in dimethyl sulfoxide-d₆ (DMSO-d₆).
| Spectroscopic Parameter | 1-Naphthoic Acid | 2-Naphthoic Acid |
| ¹H NMR (400 MHz, DMSO-d₆) | ||
| δ COOH (s, 1H) | 13.17 ppm | 13.11 ppm |
| δ Ar-H | 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.01 (m, 1H), 7.61 (m, 3H) | 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.01 (m, 3H), 7.63 (m, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | ||
| δ C=O | 169.1 ppm | 172.7 ppm |
| δ Ar-C | 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 ppm | 140.2, 137.4, 135.8, 134.5, 133.5, 133.4, 133.3, 132.9, 132.0, 130.4 ppm |
Table 2: IR Spectroscopic Data
Infrared (IR) spectroscopy probes the vibrational modes of molecules. The characteristic absorption bands for the carboxylic acid group and the aromatic ring system are key identifiers.
| Functional Group | Vibrational Mode | 1-Naphthoic Acid (cm⁻¹) | 2-Naphthoic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3000-2500 (broad) | ~3000-2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | ~1680 | ~1685 |
| C=C (Aromatic) | Stretching | ~1600-1450 | ~1600-1450 |
| C-H (Aromatic) | Bending (out-of-plane) | ~900-675 | ~900-675 |
Table 3: UV-Vis Spectroscopic Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is influenced by the extent of the conjugated π-electron system.
| Spectroscopic Parameter | 1-Naphthoic Acid | 2-Naphthoic Acid |
| λmax (in Ethanol) | 293 nm[1] | 236 nm, 280 nm, 334 nm[2] |
Table 4: Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For both isomers, the molecular ion peak [M]⁺ is observed at m/z 172.
| Spectroscopic Parameter | 1-Naphthoic Acid | 2-Naphthoic Acid |
| Molecular Ion Peak [M]⁺ (m/z) | 172 | 172 |
| Key Fragment Ions (m/z) | 155 ([M-OH]⁺), 127 ([M-COOH]⁺) | 155 ([M-OH]⁺), 127 ([M-COOH]⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the naphthoic acid isomer and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The spectra are acquired on a 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR. The instrument is locked to the deuterium signal of the solvent.
-
¹H NMR Acquisition: A standard proton experiment is run with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.
-
Sample Preparation: Grind a small amount (1-2 mg) of the naphthoic acid isomer with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solution Preparation: Prepare a stock solution of the naphthoic acid isomer in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent (ethanol) to be used as a reference.
-
Spectrum Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
This protocol outlines a general procedure for analysis by Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions to confirm the molecular weight and gain structural information.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the isomeric structures and their resulting spectroscopic data.
Caption: Experimental workflow for the spectroscopic analysis of naphthoic acid isomers.
Caption: Relationship between isomeric structure and spectroscopic data.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 2-Methyl-1-naphthoic Acid
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. For scientists and professionals in drug development, adherence to proper disposal protocols for compounds like 2-Methyl-1-naphthoic acid is not only a matter of regulatory compliance but also a fundamental aspect of laboratory safety. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, grounded in established safety procedures.
Immediate Safety and Handling
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is governed by federal, state, and local regulations and should be managed through an institution's Environmental Health and Safety (EHS) department.[1] The following steps outline a general procedure that aligns with standard laboratory practices.
-
Waste Identification and Classification : this compound is an organic acid. It should be classified as a non-halogenated organic waste. It is crucial not to mix it with incompatible waste streams, such as strong bases or oxidizers.
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be clearly labeled as "Hazardous Waste."[1][2]
-
The label must include the full chemical name, "this compound," and its concentration. Chemical formulas or abbreviations are not acceptable.[1][2]
-
Also, include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[1]
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3]
-
The container must be kept closed at all times, except when adding waste.[2][4]
-
Ensure secondary containment is used to capture any potential leaks or spills.[2]
-
Segregate the waste container from incompatible materials to prevent dangerous reactions.[3]
-
-
Arranging for Disposal :
-
Once the waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup.[1]
-
Complete any required hazardous waste disposal forms provided by your EHS office.[1]
-
Do not transport the hazardous waste outside of your laboratory; EHS personnel are trained for this task.[5]
-
-
Disposal of Empty Containers :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[2][3]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2][6]
-
After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash, provided all hazardous warning labels have been removed or defaced.[3][5]
-
Key Disposal Considerations
The following table summarizes critical logistical and safety information for the disposal of this compound, based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Waste Classification | Non-Halogenated Organic Acid Waste | General Chemical Principles |
| Container Type | Chemically compatible, leak-proof container (plastic preferred) | [1] |
| Container Labeling | "Hazardous Waste" with full chemical name, date, and lab information | [1][2] |
| Storage Location | Designated satellite accumulation area with secondary containment | [2][3] |
| Disposal Method | Through the institution's Environmental Health and Safety (EHS) department | [1] |
| Empty Container Disposal | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the container in regular trash after defacing labels. | [2][3][6] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [1][7][8] |
Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical checkpoints and required actions to ensure a safe and compliant disposal process.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. acs.org [acs.org]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Personal protective equipment for handling 2-Methyl-1-naphthoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-1-naphthoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant chemical handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeshields.[1] A face shield may be necessary where splashing is a risk. | Protects against dust particles and potential splashes of solutions containing the acid. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3] A standard lab coat must be worn and fully buttoned. For larger quantities, consider additional protective clothing. | Prevents skin contact, which can cause irritation.[4][5] Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | For handling the solid form that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[1] All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][4] | Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[4][5] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[2][4]
-
Ventilation: Before starting, ensure that the ventilation system or fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
2. Handling the Solid Compound:
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transferring: Handle the solid carefully to avoid generating dust. Use a spatula for transfers. If dust is generated, ensure respiratory protection is in use.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.[2]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[5][6]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[4][7]
-
Chemical Waste: Unused or waste this compound, as well as solutions, should be disposed of as chemical waste. Do not empty into drains.[2][8][9]
-
Disposal Method: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: Dispose of all waste materials in accordance with applicable federal, state, and local environmental regulations.[2][8]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound 97 1575-96-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. web.mit.edu [web.mit.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
